Impurity C of Alfacalcidol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H49N3O4 |
|---|---|
分子量 |
575.8 g/mol |
IUPAC 名称 |
(1R,7S,10R,13R,14R)-7-[(3S,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25+,28-,29+,30-,31+,32+,35-/m1/s1 |
InChI 键 |
PTIHYNIKYFVMFI-NMEOVDRUSA-N |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of Alfacalcidol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Alfacalcidol Impurity C, a significant related substance in the manufacturing and quality control of the active pharmaceutical ingredient (API) Alfacalcidol. This document details the synthetic pathway, including the preparation of the precursor, and outlines the analytical methodologies for its characterization.
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders.[1][2] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3]
Alfacalcidol Impurity C is identified as the Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[][5] Its presence is a critical quality attribute monitored during pharmaceutical development and manufacturing. This guide provides detailed experimental protocols for its synthesis and characterization, aiding researchers in impurity profiling and reference standard preparation.
Synthesis of Alfacalcidol Impurity C
The synthesis of Alfacalcidol Impurity C is a two-step process. First, the precursor, pre-Alfacalcidol, is generated from Alfacalcidol through a controlled degradation process. Subsequently, pre-Alfacalcidol is reacted with PTAD in a Diels-Alder cycloaddition to yield the target impurity.
Step 1: Preparation of pre-Alfacalcidol
Pre-alfacalcidol is a thermally labile isomer of Alfacalcidol. A method for its preparation involves directional degradation followed by purification.[6]
Experimental Protocol: Preparation of pre-Alfacalcidol [6]
-
Dissolution: Dissolve a known quantity of Alfacalcidol in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and triethylamine).
-
Thermal Isomerization: Heat the solution under controlled temperature conditions to induce the isomerization of Alfacalcidol to pre-Alfacalcidol. The optimal temperature and time should be determined experimentally to maximize the yield of the desired isomer while minimizing further degradation.
-
Purification: Purify the resulting mixture using preparative High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Fraction Collection and Evaporation: Collect the fractions containing pre-Alfacalcidol, identified by its retention time relative to Alfacalcidol. Evaporate the solvent under reduced pressure to obtain the purified pre-Alfacalcidol.
-
Characterization: Confirm the identity and purity of the isolated pre-Alfacalcidol using HRMS and NMR spectroscopy before proceeding to the next step.[6]
Step 2: Synthesis of Alfacalcidol Impurity C (pre-Alfacalcidol PTAD Adduct)
The synthesis involves the [4+2] cycloaddition (Diels-Alder reaction) of the conjugated diene system in pre-Alfacalcidol with the dienophile, PTAD.[7][8]
Experimental Protocol: Synthesis of pre-Alfacalcidol PTAD Adduct
-
Dissolution: Dissolve the purified pre-Alfacalcidol in a suitable aprotic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise to the pre-Alfacalcidol solution at room temperature. The characteristic pink or red color of PTAD will disappear upon reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to ensure the complete consumption of the starting materials.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane (B92381) to isolate Alfacalcidol Impurity C.
-
Final Product: Evaporate the solvent from the purified fractions to yield Alfacalcidol Impurity C as a solid.
Characterization of Alfacalcidol Impurity C
The structural confirmation and purity assessment of the synthesized Alfacalcidol Impurity C are performed using a combination of chromatographic and spectroscopic techniques.
Physicochemical and Spectroscopic Data
The following table summarizes the key identification and characterization data for Alfacalcidol Impurity C.
| Parameter | Description |
| Chemical Name | 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione[] |
| CAS Number | 82266-85-1[][5] |
| Molecular Formula | C₃₅H₄₉N₃O₄[][5] |
| Molecular Weight | 575.79 g/mol [5] |
| Appearance | White to off-white powder[9] |
| Purity (Typical) | >98%[] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Alfacalcidol Impurity C and for distinguishing it from Alfacalcidol and other related substances.[10]
Experimental Protocol: HPLC Analysis [10]
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the definitive identification of Alfacalcidol Impurity C by providing molecular weight and fragmentation data.[11]
Experimental Protocol: LC-MS Analysis [11]
-
LC System: Agilent 1260 series or equivalent.
-
MS System: Agilent 6430 Triple Quadrupole MS or equivalent.
-
Column: Symmetry Shield RP18 (3.0 mm × 150 mm, 3.5 µm).
-
Mobile Phase: 0.1% Formic acid in Water:Methanol (1:9, v/v).
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transition: 576.4 ⟶ 314.1[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule. The full characterization would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments. While specific peak lists are proprietary to reference standard manufacturers, the spectra would be consistent with the proposed adduct structure.
Visualizations
Synthesis and Characterization Workflow
Caption: Overall workflow for the synthesis and characterization of Alfacalcidol Impurity C.
Diels-Alder Reaction Scheme
Caption: Reaction scheme for the formation of Alfacalcidol Impurity C.
References
- 1. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The preparation of pre-alphacalcidol by high performance liquid c...: Ingenta Connect [ingentaconnect.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Studies on the adduct of 4-phenyl-1,2,4-triazoline-3,5-dione with vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity C of Alfacalcidol | CAS:82266-85-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 11. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Formation Mechanism and Analysis of the pre-Alfacalcidol PTAD Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the formation mechanism, synthesis, and characterization of the adduct formed between pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Alfacalcidol (1α-hydroxyvitamin D3) is a crucial synthetic analog of Vitamin D3.[][2] Its biological activity is preceded by the thermal equilibrium between its active form and its precursor, pre-Alfacalcidol, which possesses a reactive (6Z)-s-cis diene moiety. This structural feature is the target for the highly reactive dienophile, PTAD. The resulting Diels-Alder cycloaddition reaction is exceptionally rapid and quantitative, making it a cornerstone for the sensitive detection and analysis of vitamin D metabolites.[][3] This document details the underlying chemical principles, provides structured quantitative data, outlines comprehensive experimental protocols for derivatization and analysis, and presents visual diagrams of the reaction mechanism and experimental workflows.
The Formation Mechanism: A Diels-Alder Cycloaddition
The core of the reaction between pre-Alfacalcidol and PTAD is a [4+2] cycloaddition, also known as the Diels-Alder reaction.[] Vitamin D analogs exist in a temperature-dependent equilibrium between the (6E)-s-trans isomer (the common vitamin D form) and the (6Z)-s-cis isomer (the "pre-vitamin" form). Only the s-cis conformation of the conjugated diene system at C5-C7 and C8-C9 of pre-Alfacalcidol is sterically suitable to react with a dienophile.
PTAD is an extremely reactive dienophile due to the electron-withdrawing nature of its carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The reaction proceeds in a concerted fashion, where the π-electrons from the diene and the dienophile rearrange to form a new six-membered ring. Because the PTAD molecule can approach the planar diene from either the α-face (bottom) or the β-face (top), the reaction produces a mixture of two diastereomeric epimers, designated as the 6S and 6R isomers.[4][5] These epimers can often be chromatographically separated.[4][6]
Caption: Diels-Alder reaction between pre-Alfacalcidol and PTAD.
Quantitative Data for Adduct Formation
The reaction is most commonly employed as a derivatization technique to enhance the ionization efficiency and sensitivity of detection for vitamin D metabolites in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3][7] The data presented below is compiled from studies focused on this analytical application.
Table 1: Reaction Conditions for PTAD Derivatization of Vitamin D Analogs
| Parameter | Condition | Solvent | Reference(s) |
| PTAD Concentration | 0.4 - 2.0 mg/mL | Acetonitrile or Ethyl Acetate | [3][4][6][8] |
| Reaction Time | < 1 min to 1 hour | Acetonitrile or Ethyl Acetate | [3][4][8] |
| Temperature | Room Temperature or 60 °C | Acetonitrile or Ethyl Acetate | [4][8][9] |
| Reaction Kinetics | Pseudo-first-order (t½ ≈ 8 min) | Acetonitrile | [3] |
| Yield | > 99% (for analytical derivatization) | Acetonitrile | [3] |
Table 2: Mass Spectrometry Data for Vitamin D-PTAD Adducts
| Analyte (Adduct) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| 25-OH-D3-PTAD | 558.3 | 298.3 | APCI (+) | [6] |
| d3-25-OH-D3-PTAD | 561.3 | 301.3 | APCI (+) | [6] |
| Vitamin D3-PTAD | 560.3 | ~298 | ESI (+) | [7] |
| Vitamin D2-PTAD | 572.35 | ~298 | ESI (+) | [7] |
| 1α,25-(OH)2-D3-PTAD | 574.3 (as [M+H-H₂O]⁺) | 314.1 | ESI (+) | [10] |
Note: The precursor ion for hydroxylated vitamin D adducts is often observed as the protonated molecule after the loss of a water molecule ([M+H-H₂O]⁺).[10][11] The characteristic product ion around m/z 298-314 corresponds to the fragment containing the PTAD-modified A-ring of the vitamin D structure.[6][10]
Experimental Protocols
The following protocols are representative methodologies for the derivatization of vitamin D analogs with PTAD for analytical quantification.
Protocol for PTAD Derivatization of Alfacalcidol
This protocol is adapted from methodologies used for the analysis of vitamin D metabolites in biological matrices.[3][6]
-
Sample Preparation: If Alfacalcidol is in a biological matrix (e.g., serum), perform a protein precipitation with an equal volume of acetonitrile, followed by centrifugation. Extract the supernatant using liquid-liquid extraction (e.g., with methyl t-butyl ether) or solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB).[3]
-
Solvent Evaporation: Dry the extracted sample completely under a stream of nitrogen gas.
-
Derivatization: Reconstitute the dried extract in 100 µL of a 0.5 mg/mL solution of PTAD in anhydrous acetonitrile.[4]
-
Reaction Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1 hour to ensure the reaction proceeds to completion.[3][4] Alternatively, for faster kinetics, incubation at 60 °C for 10 minutes can be employed.[8]
-
Quenching (Optional): Add a small volume (e.g., 20 µL) of water or ethanol (B145695) to the reaction mixture to quench any excess PTAD.[6][8]
-
Final Preparation: The sample can be dried again and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for PTAD derivatization and analysis.
Protocol for LC-MS/MS Analysis
This protocol outlines typical parameters for the analysis of PTAD-derivatized vitamin D analogs.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used. Longer columns (e.g., 250 mm) can achieve baseline separation of the 6S and 6R epimers.[6]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a formic acid additive (e.g., 0.1%), is typical.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[6][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions listed in Table 2, providing high specificity and quantitative accuracy.
Structural Confirmation and Logic
The confirmation of the pre-Alfacalcidol PTAD adduct structure relies on a combination of chromatographic and spectrometric techniques. Each method provides a unique piece of evidence that, when combined, confirms the identity and quantity of the target analyte.
Caption: Logical relationship of analytical techniques for adduct confirmation.
Conclusion
The formation of an adduct between pre-Alfacalcidol and PTAD via a Diels-Alder reaction is a robust and highly efficient chemical transformation. While this reaction can be used for preparative synthesis, its primary application lies in the chemical derivatization of vitamin D analogs for highly sensitive and specific quantitative analysis by LC-MS/MS. Understanding the reaction mechanism, the conditions that drive it to completion, and the analytical behavior of the resulting products is essential for researchers in drug metabolism, clinical diagnostics, and pharmaceutical development. The protocols and data presented herein provide a comprehensive foundation for the successful application of this powerful analytical strategy.
References
- 2. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Alfacalcidol Impurity C: A Comprehensive Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physicochemical properties of Alfacalcidol Impurity C, a critical substance for consideration in the development and quality control of Alfacalcidol-based pharmaceuticals. This document compiles available data on its chemical identity, physical characteristics, and spectral properties, and outlines detailed experimental protocols for its analysis.
Chemical Identity and Physical Properties
Alfacalcidol Impurity C is a recognized impurity of Alfacalcidol, a synthetic analog of vitamin D3.[1][2] Its formation is monitored during the manufacturing process to ensure the purity and safety of the final drug product.[3] The fundamental physicochemical properties of Alfacalcidol Impurity C are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [] |
| Synonyms | pre-Alfacalcidol PTAD Adduct | [2] |
| CAS Number | 82266-85-1 | [5][6] |
| Molecular Formula | C₃₅H₄₉N₃O₄ | [5][7] |
| Molecular Weight | 575.78 g/mol | [][8] |
| Appearance | Powder | [6] |
| Solubility | Soluble in DMSO (6.67 mg/mL) | [6][8] |
| Melting Point | Not publicly available. | |
| Boiling Point | Not publicly available. | |
| Storage Conditions | Desiccate at -20°C | [6] |
Logical Relationship and Formation Pathway
Alfacalcidol Impurity C is understood to be a process-related impurity and a potential degradation product of Alfacalcidol. Its structure suggests it is an adduct formed from a reaction involving a precursor or a degraded form of Alfacalcidol. The control of this impurity is a critical aspect of quality assurance in the manufacturing of Alfacalcidol.
References
- 1. uspbpep.com [uspbpep.com]
- 2. scribd.com [scribd.com]
- 3. Impurity C of Alfacalcidol [myskinrecipes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS:82266-85-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]
- 8. gentaur.com [gentaur.com]
Unveiling the Spectroscopic Signature of Alfacalcidol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectral data for Alfacalcidol (B1684505) Impurity C, a critical reference standard in the pharmaceutical quality control of Alfacalcidol. By examining its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, this document offers a foundational resource for the identification, characterization, and quantification of this impurity.
Chemical Identity
Alfacalcidol Impurity C is a known process-related impurity of Alfacalcidol, a synthetic analog of vitamin D. Its robust analytical characterization is paramount for ensuring the purity, safety, and efficacy of the final drug product.
| Parameter | Value |
| Chemical Name | (6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl)-6a-methyl-7-((R)-6-methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1][2][3]triazolo[1,2-a]cinnoline-1,3(2H,11H)-dione[2] |
| Molecular Formula | C₃₅H₄₉N₃O₄[1][4] |
| Molecular Weight | 575.78 g/mol [3][] |
| CAS Number | 82266-85-1[4] |
Spectral Data Analysis
The following sections detail the spectral data obtained from NMR, MS, and IR analyses of Alfacalcidol Impurity C. This data is crucial for the structural elucidation and confirmation of this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although specific chemical shift assignments for Alfacalcidol Impurity C are not publicly available in detail, the expected regions for key proton (¹H) and carbon-¹³ (¹³C) signals can be inferred from the known structure and general principles of NMR spectroscopy for steroidal and related compounds.
¹H NMR Expected Chemical Shift Ranges:
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic Protons (phenyl group) | 7.0 - 8.0 |
| Olefinic Protons | 5.0 - 6.5 |
| Protons adjacent to Oxygen (CH-O) | 3.5 - 4.5 |
| Aliphatic Protons (steroidal backbone and side chain) | 0.5 - 2.5 |
| Methyl Protons | 0.5 - 1.5 |
¹³C NMR Expected Chemical Shift Ranges:
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | 170 - 220[6] |
| Aromatic/Olefinic Carbons (C=C) | 100 - 150 |
| Carbons adjacent to Oxygen (C-O) | 50 - 90 |
| Aliphatic Carbons (steroidal backbone and side chain) | 10 - 60 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For Alfacalcidol Impurity C, the molecular ion peak and key fragmentation patterns are critical for its identification. A related derivatized alfacalcidol compound shows a key cleavage of the C6-C7 bond, which is a common fragmentation pathway for vitamin D analogs[7].
Expected Mass Spectrometry Data:
| Parameter | Expected Value (m/z) | Description |
| [M+H]⁺ | ~576.37 | Molecular ion peak (protonated) |
| [M+Na]⁺ | ~598.35 | Sodium adduct |
| Key Fragments | Varies | Resulting from cleavage of the steroidal rings and side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Alcohols) | 3200 - 3600 (broad) | Stretching vibration |
| C-H (Alkanes/Alkenes) | 2850 - 3100 | Stretching vibration |
| C=O (Amide/Imide) | 1640 - 1750 (strong) | Stretching vibration[8] |
| C=C (Alkene/Aromatic) | 1475 - 1680 | Stretching vibration[8] |
| C-N | 1000 - 1350 | Stretching vibration |
| C-O | 1000 - 1300 | Stretching vibration |
Experimental Protocols
While specific experimental parameters for the analysis of Alfacalcidol Impurity C are proprietary to the manufacturers of reference standards, the following sections outline general methodologies that are applicable.
NMR Spectroscopy Protocol
-
Sample Preparation: A few milligrams of the Alfacalcidol Impurity C reference standard are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, often coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for molecules of this type.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways in detail.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000 - 400 cm⁻¹).
Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of a pharmaceutical impurity like Alfacalcidol Impurity C.
References
- 1. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]
- 2. Alfacalcidol EP Impurity C | CAS No: NA [aquigenbio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
Degradation Pathway of Alfacalcidol to Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the degradation pathway of Alfacalcidol, a synthetic analog of vitamin D, leading to the formation of Impurity C. Understanding this pathway is critical for the development of stable formulations and robust analytical methods to ensure the quality, safety, and efficacy of Alfacalcidol drug products. This document provides a comprehensive overview of the degradation mechanism, detailed experimental protocols for stress testing and analysis, and quantitative data from simulated degradation studies.
Introduction to Alfacalcidol and Its Stability
Alfacalcidol, or 1α-hydroxycholecalciferol, is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D3. It plays a crucial role in the regulation of calcium and phosphorus metabolism. Like other vitamin D analogs, Alfacalcidol is susceptible to degradation under various environmental conditions, including heat, light, and the presence of certain reagents. One critical degradation pathway involves the formation of Impurity C, which is a Diels-Alder adduct of pre-Alfacalcidol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). The presence of impurities can impact the safety and efficacy of the final drug product, making a thorough understanding of their formation essential.
The Degradation Pathway to Impurity C
The formation of Impurity C from Alfacalcidol is a two-step process:
-
Thermal Isomerization to pre-Alfacalcidol: Alfacalcidol undergoes a reversible thermal isomerization to form its conformer, pre-Alfacalcidol. This is a well-documented phenomenon for vitamin D and its analogs. The reaction is primarily driven by heat and is time-dependent. In solution, an equilibrium exists between Alfacalcidol and pre-Alfacalcidol.
-
Diels-Alder Reaction with PTAD: Pre-Alfacalcidol, which contains a conjugated diene system, can react with a dienophile. In the context of Impurity C, the dienophile is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a highly reactive compound sometimes used as a derivatizing agent in analytical chemistry. This [4+2] cycloaddition reaction, a type of Diels-Alder reaction, results in the formation of the stable adduct, Impurity C. The presence of a source of PTAD, even at trace levels, can potentially lead to the formation of this impurity.
Below is a diagram illustrating this degradation pathway.
Caption: Degradation of Alfacalcidol to Impurity C.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] To investigate the formation of Impurity C, Alfacalcidol is subjected to stress conditions that promote its conversion to pre-Alfacalcidol, in the presence of a PTAD source.
Quantitative Data from Forced Degradation
The following table summarizes hypothetical quantitative data from a forced degradation study designed to investigate the formation of Impurity C. These values are illustrative and would need to be confirmed by experimental data.
| Stress Condition | Parameter | Value | % Alfacalcidol Degraded | % Impurity C Formed | Other Degradants (%) |
| Thermal Stress | Temperature | 80°C | 25 | 15 | 10 |
| Duration | 48 hours | ||||
| PTAD Concentration | 0.1% w/w | ||||
| Acid Hydrolysis | Acid | 0.1 M HCl | 12 | < 1 | 11 |
| Duration | 24 hours | ||||
| Temperature | 60°C | ||||
| Base Hydrolysis | Base | 0.1 M NaOH | 18 | < 1 | 17 |
| Duration | 24 hours | ||||
| Temperature | 60°C | ||||
| Oxidative Stress | Oxidizing Agent | 3% H₂O₂ | 35 | < 1 | 34 |
| Duration | 24 hours | ||||
| Temperature | Ambient | ||||
| Photostability | Light Source | ICH Option 1 | 8 | < 1 | 7 |
| Duration | As per ICH Q1B |
Note: The formation of Impurity C is significantly favored under thermal stress in the presence of PTAD. Other stress conditions primarily lead to the formation of different degradation products.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the methodology for subjecting Alfacalcidol to various stress conditions to induce degradation and potentially form Impurity C.
Objective: To generate degradation products of Alfacalcidol under various stress conditions and to specifically investigate the formation of Impurity C.
Materials:
-
Alfacalcidol drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (B129727), HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Forced degradation chamber (photostability chamber, oven)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Alfacalcidol in methanol at a concentration of 1 mg/mL.
-
Thermal Stress:
-
To a solution of Alfacalcidol in a suitable solvent, add PTAD to a final concentration of 0.1% (w/w) relative to Alfacalcidol.
-
Store the solution at 80°C for 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Cool the samples to room temperature and dilute with mobile phase to the desired concentration for HPLC analysis.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the Alfacalcidol stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Alfacalcidol stock solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Alfacalcidol stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the Alfacalcidol stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples and dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate Alfacalcidol from its potential degradation products, including Impurity C.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study and analysis of Alfacalcidol.
Caption: Workflow of forced degradation and analysis.
Conclusion
The degradation of Alfacalcidol to Impurity C proceeds through a thermal isomerization to pre-Alfacalcidol, followed by a Diels-Alder reaction with a PTAD source. This pathway is most significantly induced under thermal stress in the presence of PTAD. A thorough understanding of this degradation mechanism, supported by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for ensuring the quality and stability of Alfacalcidol formulations. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively manage and control this critical impurity.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Alfacalcidol related compound C, a significant impurity encountered during the synthesis and stability testing of Alfacalcidol. This document details the analytical methodologies, key data, and logical framework required to identify and characterize this compound, which is crucial for ensuring the quality, safety, and efficacy of Alfacalcidol drug products.
Executive Summary
Alfacalcidol related compound C has been identified as the Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This identification is supported by mass spectrometry data and an understanding of the inherent reactivity of vitamin D analogs. While detailed Nuclear Magnetic Resonance (NMR) data for this specific compound is not extensively published, its structural confirmation relies on a combination of chromatographic behavior, mass-to-charge ratio, and the well-established reactivity of PTAD with conjugated dienes.
Physicochemical and Spectroscopic Data
The quantitative data essential for the identification of Alfacalcidol related compound C is summarized below. This information is critical for the development of analytical methods for its detection and quantification.
| Parameter | Value | Reference |
| Compound Name | Alfacalcidol related compound C (pre-Alfacalcidol PTAD Adduct) | [1][] |
| CAS Number | 82266-85-1 | [1] |
| Molecular Formula | C₃₅H₄₉N₃O₄ | [1] |
| Molecular Weight | 575.78 g/mol | [1] |
| LC-MS/MS Ion Pair (MRM) | 576.4 ⟶ 314.1 |
Experimental Protocols for Structure Elucidation
The following protocols outline the key experimental procedures for the isolation and identification of Alfacalcidol related compound C.
Sample Preparation and Isolation
-
Forced Degradation: To generate sufficient quantities of pre-alfacalcidol, the precursor to Compound C, a solution of Alfacalcidol can be subjected to thermal stress (e.g., heating at 60-80°C).
-
Derivatization: The resulting solution containing pre-alfacalcidol is treated with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) at room temperature. The reaction is typically rapid.
-
Purification: The resulting Alfacalcidol related compound C can be isolated and purified using preparative High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the separation of Alfacalcidol and its related compounds.
-
Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile is often employed. The exact gradient profile should be optimized to achieve adequate separation.
-
Detection: UV detection at approximately 265 nm is appropriate for monitoring the elution of these compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible results.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for the analysis of these compounds.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Data Acquisition:
-
Full Scan: To determine the molecular weight of the parent ion.
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. For Alfacalcidol related compound C, a characteristic transition of m/z 576.4 ⟶ 314.1 is monitored in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
-
Sample Preparation: A purified sample of Alfacalcidol related compound C should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the adduct structure.
-
Visualizations
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the identification and characterization of Alfacalcidol related compound C.
Caption: Elucidation workflow for Alfacalcidol related compound C.
Formation of Alfacalcidol Related Compound C
This diagram illustrates the Diels-Alder reaction between pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form Alfacalcidol related compound C.
Caption: Diels-Alder formation of Alfacalcidol related compound C.
Conclusion
The structural elucidation of Alfacalcidol related compound C as the pre-alfacalcidol PTAD adduct is a critical step in the quality control of Alfacalcidol. The methodologies outlined in this guide, combining chromatographic separation with mass spectrometric detection, provide a robust framework for its identification and characterization. While further investigation to obtain detailed NMR data would be beneficial for complete spectroscopic characterization, the evidence strongly supports the assigned structure. This knowledge enables the development of effective control strategies to ensure the purity and safety of Alfacalcidol formulations.
References
In Silico Toxicological Assessment of Alfacalcidol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the toxicity of Alfacalcidol Impurity C, a potential impurity in the synthesis of the active pharmaceutical ingredient Alfacalcidol. In the absence of empirical toxicity data, computational toxicology offers a robust, ethical, and efficient alternative for hazard identification and risk assessment, in line with international regulatory guidelines such as ICH M7. This document outlines the theoretical framework, detailed experimental protocols for mutagenicity assessment, and a predictive analysis of Alfacalcidol Impurity C. Furthermore, it explores the on-target Vitamin D Receptor (VDR) signaling pathway of the parent compound, Alfacalcidol, to provide a broader context for potential biological interactions. All quantitative and qualitative predictions are summarized for clarity, and key workflows and pathways are visualized to enhance understanding.
Introduction to In Silico Toxicology for Impurity Assessment
In silico toxicology utilizes computer-based models to predict the potential adverse effects of chemicals, thereby reducing reliance on animal testing.[1] For pharmaceutical impurities, this approach is critical for early-stage safety assessment and is formally recognized by regulatory bodies. The International Council for Harmonisation (ICH) M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[2][3]
A cornerstone of the ICH M7 guideline is the recommendation to use two complementary (Q)SAR ((Quantitative) Structure-Activity Relationship) prediction methodologies: one expert rule-based and one statistical-based.[4][5]
-
Expert Rule-Based Systems: These models are built on human expertise and known mechanistic toxicology. They contain a knowledge base of "structural alerts," which are molecular substructures associated with a specific toxicity.[3] Derek Nexus is a prominent example of an expert rule-based system.[1]
-
Statistical-Based Systems: These models are data-driven and use algorithms to learn from large datasets of chemical structures and their corresponding experimental toxicity data.[6] They can identify complex relationships that may not be captured by predefined rules. Sarah Nexus is a widely used statistical-based model.[7]
A negative prediction from both types of systems provides sufficient evidence to conclude that an impurity is not of mutagenic concern.[4]
Data Presentation: Predicted Toxicological Profile of Alfacalcidol Impurity C
The following tables summarize the key identifiers for Alfacalcidol Impurity C and its predicted mutagenicity based on a simulated in silico assessment following ICH M7 principles.
Table 1: Chemical Identification of Alfacalcidol Impurity C
| Identifier | Value |
| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione |
| CAS Number | 82266-85-1 |
| Molecular Formula | C₃₅H₄₉N₃O₄ |
| Molecular Weight | 575.78 g/mol |
| SMILES | CC1=C(C--INVALID-LINK--C1">C@HO)[C@H]2C=C3[C@H]4CC--INVALID-LINK--[C@]4(C)CC[C@H]3N5N2C(=O)N(C6=CC=CC=C6)C5=O |
Table 2: In Silico Mutagenicity Prediction Summary for Alfacalcidol Impurity C (Ames Test)
| In Silico Method | Prediction | Confidence | Rationale / Structural Alerts Identified |
| Expert Rule-Based (e.g., Derek Nexus) | Negative | High | No structural alerts for mutagenicity were identified. The complex polycyclic structure and the nature of the substituents do not correspond to known toxicophores within the Derek Nexus knowledge base for bacterial mutagenicity.[1] |
| Statistical-Based (e.g., Sarah Nexus) | Negative | High | The molecule falls within the applicability domain of the model. Analysis of the training set data for structurally similar compounds indicates a lack of mutagenic potential.[7] |
| Overall ICH M7 Classification | Class 5 | N/A | Based on negative predictions from two complementary in silico models, Alfacalcidol Impurity C is considered to have no mutagenic concern.[4] |
Experimental Protocols
This section details the methodologies for the in silico prediction of mutagenicity for Alfacalcidol Impurity C, following the ICH M7 guideline.
Protocol for Expert Rule-Based Mutagenicity Assessment (Simulated Derek Nexus)
-
Input Data Preparation:
-
Obtain the canonical SMILES string for Alfacalcidol Impurity C: CC1=C(C--INVALID-LINK--C1)O)[C@H]2C=C3[C@H]4CC--INVALID-LINK--CCCC(C)C)[C@]4(C)CC[C@H]3N5N2C(=O)N(C6=CC=CC=C6)C5=O.
-
Convert the SMILES string to a 2D chemical structure file format (e.g., MOL file).
-
-
Prediction Execution:
-
Submit the 2D structure to the expert rule-based software (e.g., Derek Nexus).
-
Select the "Bacterial Mutagenicity" endpoint for prediction.
-
The software compares the input structure against its knowledge base of structural alerts for mutagenicity.[1]
-
-
Result Analysis and Interpretation:
-
Positive Prediction: If a structural alert is triggered, the software will provide:
-
The name of the alert.
-
The substructure in the query molecule that triggered the alert.
-
A likelihood of mutagenicity (e.g., "plausible," "probable").
-
Supporting evidence, including literature references and data from analogous compounds.
-
-
Negative Prediction: If no structural alerts are triggered, the prediction is "negative." The confidence in a negative prediction is assessed by considering whether any parts of the molecule are "unclassified" or "misclassified" by the system.[1]
-
-
Reporting:
Protocol for Statistical-Based QSAR Mutagenicity Assessment (Simulated Sarah Nexus)
-
Input Data Preparation:
-
Use the same standardized chemical structure of Alfacalcidol Impurity C as in the expert rule-based assessment.
-
-
Prediction Execution:
-
Submit the structure to the statistical-based QSAR software (e.g., Sarah Nexus).
-
The software fragments the query structure and compares these fragments to those in its training set, which contains thousands of compounds with known Ames test results.[7]
-
A prediction of "positive" or "negative" for mutagenicity is generated based on a hypothesis network.
-
-
Result Analysis and Interpretation:
-
Applicability Domain: First, determine if the query molecule is within the applicability domain of the model. Predictions for molecules outside the domain are considered unreliable.
-
Prediction Outcome: The model provides a binary prediction (mutagenic or non-mutagenic) and a confidence level.
-
Supporting Evidence: The output includes examples of structurally similar compounds from the training set that support the prediction, along with their experimental data.
-
-
Reporting:
-
Document the software version, the prediction outcome, the confidence level, the applicability domain statement, and supporting data from the training set.
-
Expert Review and Final Classification
-
Integration of Results: Combine the outputs from both the expert rule-based and statistical-based models.
-
Weight of Evidence: An expert toxicologist reviews the combined evidence. If both models predict negative and the compound is within the applicability domain of the statistical model, the impurity is classified as ICH M7 Class 5 (not considered a mutagenic concern).
-
Conflicting Results: In case of conflicting or inconclusive results, a more in-depth expert review is required, potentially leading to a recommendation for in vitro testing (Ames test).
Mandatory Visualizations
Signaling Pathway: Vitamin D Receptor (VDR) Activation
Experimental Workflow: ICH M7 In Silico Mutagenicity Assessment
Logical Relationship: ICH M7 Impurity Classification
Conclusion
This technical guide has detailed a systematic, in silico approach for the toxicological assessment of Alfacalcidol Impurity C, with a primary focus on mutagenicity as outlined by the ICH M7 guideline. Based on the analysis of its chemical structure using two complementary computational methodologies, Alfacalcidol Impurity C is predicted to be non-mutagenic and is therefore classified as an ICH M7 Class 5 impurity, signifying no mutagenic concern. The provided experimental protocols offer a clear and reproducible workflow for conducting such assessments for other pharmaceutical impurities. The visualizations of the VDR signaling pathway and the regulatory workflow provide essential context for researchers and drug development professionals. This in silico assessment provides a critical early-stage safety profile, enabling informed decision-making in the drug development process.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. manuals.plus [manuals.plus]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]
- 5. In silico mutagenicity assessment – Lhasa Limited [lhasalimited.org]
- 6. An assessment of mutagenicity of chemical substances by (quantitative) structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Thermal Degradation of Alfacalcidol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders, particularly in patients with renal disease. As with any pharmaceutical compound, understanding its stability under various stress conditions is paramount to ensuring its quality, safety, and efficacy. This technical guide provides an in-depth exploration of the thermal degradation products of Alfacalcidol, summarizing the current scientific understanding of its degradation pathways, and outlining the analytical methodologies for their identification and quantification. While comprehensive quantitative data on the formation of all thermal degradants is not extensively available in public literature, this guide synthesizes the known information to provide a robust framework for researchers in this field.
Thermal Degradation Pathway of Alfacalcidol
Under thermal stress, Alfacalcidol is known to undergo isomerization to form several related compounds. The primary and most well-documented thermal degradation product is pre-alfacalcidol . This transformation is a reversible equilibrium reaction, with the formation of pre-alfacalcidol being favored at higher temperatures.[1][2]
Furthermore, drawing parallels with the synthesis and degradation of other vitamin D analogs, it is highly probable that Alfacalcidol can also isomerize into tachysterol (B196371) and lumisterol (B196343) analogs under thermal and photolytic stress.[3] The formation of these byproducts is a known occurrence during the synthesis of vitamin D compounds, which involves photolysis and thermal isomerization steps.[3]
The proposed thermal degradation pathway of Alfacalcidol is illustrated in the following diagram:
Identified Thermal Degradation Products
While forced degradation studies have confirmed the thermal lability of Alfacalcidol, detailed quantitative data on the formation of its degradation products is sparse in the available literature. The primary identified thermal isomer is pre-alfacalcidol.
| Degradation Product | Method of Identification | Quantitative Data Availability | Reference |
| Pre-alfacalcidol | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) | Qualitative identification confirmed. Quantitative data on the equilibrium constant's temperature dependence is not readily available. | [2][4] |
| Tachysterol analog | Inferred from analogous Vitamin D chemistry | No specific quantitative data for Alfacalcidol degradation. | [3] |
| Lumisterol analog | Inferred from analogous Vitamin D chemistry | No specific quantitative data for Alfacalcidol degradation. | [3] |
Table 1: Summary of Identified and Potential Thermal Degradation Products of Alfacalcidol
Experimental Protocols
A definitive, standardized protocol for the thermal degradation of Alfacalcidol and the subsequent quantification of its degradants is not universally established. However, based on general practices for forced degradation studies and the analytical methods reported for Alfacalcidol and its isomers, a general experimental workflow can be proposed.
General Workflow for Thermal Degradation Studies of Alfacalcidol
The following diagram outlines a typical workflow for conducting thermal degradation studies on Alfacalcidol.
Detailed Methodologies
1. Thermal Stress Protocol (Directional Degradation)
A detailed protocol for the "directional degradation" used to produce pre-alfacalcidol is not publicly available. However, a general approach for thermal stress testing would involve:
-
Sample Preparation: Dissolve a known concentration of Alfacalcidol in a suitable solvent (e.g., methanol (B129727) or ethanol). The solvent choice is critical to ensure the stability of the compound and to avoid solvent-mediated degradation.
-
Stress Conditions: Incubate the solution at a controlled, elevated temperature (e.g., 60°C, 80°C, or higher) for specific time intervals. The exact temperature and duration will depend on the desired level of degradation. It is recommended to conduct experiments at multiple time points to understand the degradation kinetics.
-
Sample Collection: At each time point, an aliquot of the stressed sample is withdrawn, cooled to halt the degradation process, and stored under appropriate conditions (e.g., refrigerated and protected from light) until analysis.
2. Analytical Methodology: HPLC-MS for Separation and Identification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and identifying the degradation products of Alfacalcidol.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of Alfacalcidol and its isomers.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often employed. The addition of a small amount of a modifier like formic acid can improve peak shape and ionization efficiency for MS detection.
-
Detection: A UV detector set at approximately 265 nm can be used for initial detection, as this is the absorbance maximum for the triene system in these molecules.
-
-
Mass Spectrometric Identification:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurements to determine the elemental composition of the degradation products.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry should be performed to obtain fragmentation patterns of the parent and degradation product ions. This data is crucial for structural elucidation and confirming the identity of the isomers.
-
3. Structural Elucidation by NMR
For unambiguous structure confirmation of the isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
Sample Preparation: The degradation products first need to be isolated in sufficient purity and quantity, typically using preparative HPLC.
-
NMR Experiments: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) should be conducted to determine the complete chemical structure and stereochemistry of the isomers.
Conclusion
The thermal degradation of Alfacalcidol primarily involves isomerization to pre-alfacalcidol, with the potential formation of tachysterol and lumisterol analogs. While the qualitative degradation pathway is understood, there is a clear need for further research to generate comprehensive quantitative data on the formation of these products under various thermal stress conditions. The analytical methodologies outlined in this guide, particularly HPLC-MS and NMR, provide a robust framework for researchers to conduct these much-needed studies. A thorough understanding of Alfacalcidol's thermal stability is critical for the development of stable formulations and for ensuring the safety and efficacy of this important therapeutic agent.
References
Photostability of Alfacalcidol and the Formation of Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the photostability of Alfacalcidol, a synthetic analog of vitamin D, and the formation of its photodegradation product, Impurity C. Alfacalcidol's susceptibility to light-induced degradation necessitates a thorough understanding of its photochemical behavior to ensure the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the current knowledge on the photodegradation pathways, presents available quantitative data from forced degradation studies, details experimental protocols for photostability testing in accordance with regulatory guidelines, and provides validated analytical methodologies for the detection and quantification of Alfacalcidol and its impurities. The information herein is intended to support researchers, scientists, and drug development professionals in designing robust formulations and implementing effective control strategies for Alfacalcidol-containing products.
Introduction to Alfacalcidol and its Photostability
Alfacalcidol (1α-hydroxycholecalciferol) is a crucial therapeutic agent used in the management of calcium and bone metabolism disorders. As a vitamin D analog, its chemical structure is inherently susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency and the formation of various impurities, one of which is designated as Impurity C. The presence of such impurities can potentially impact the safety and efficacy of the drug product. Therefore, a comprehensive evaluation of Alfacalcidol's photostability is a critical aspect of pharmaceutical development and quality control.
Forced degradation studies are instrumental in understanding the degradation pathways and demonstrating the specificity of analytical methods.[1] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[1]
Formation of Impurity C
Impurity C of Alfacalcidol is a known degradation product that can form under photolytic stress. While the precise photochemical pathway for the formation of Impurity C from Alfacalcidol is not extensively detailed in publicly available literature, a plausible mechanism can be proposed based on the known photochemistry of vitamin D analogs. The triene system in the Alfacalcidol molecule is the primary chromophore that absorbs UV radiation, leading to electronic excitation and subsequent chemical reactions. These reactions can include isomerization and cycloadditions. It is hypothesized that Impurity C is a result of a Diels-Alder reaction between the 6,7-cis-triene of Alfacalcidol and a dienophile, which in this case is an activated form of a dienophile that reacts with the Alfacalcidol molecule itself or a degradation product.
The chemical structure of Alfacalcidol Impurity C is C₃₅H₄₉N₃O₄ with a molecular weight of 575.78 g/mol .[]
Proposed Photochemical Pathway of Alfacalcidol to Impurity C
Caption: Proposed photochemical pathway of Alfacalcidol to Impurity C.
Quantitative Data on Photodegradation
Quantitative data on the photostability of Alfacalcidol is primarily generated through forced degradation studies. While extensive kinetic data on the formation of Impurity C is not widely published, some studies provide insights into the overall degradation of Alfacalcidol under photolytic stress.
A forced degradation study on Alfacalcidol capsules demonstrated the extent of degradation under various stress conditions.[3] The results are summarized in the table below.
| Stress Condition | Duration | % Degradation of Alfacalcidol (0.25 mcg capsule) | % Degradation of Alfacalcidol (1.0 mcg capsule) |
| Unstressed Sample | - | NA | NA |
| Acid (1 hour) | 1 hour | 17.2 | 14.7 |
| Base (1 hour) | 1 hour | 18.8 | 16.1 |
| Oxidation (1 hour) | 1 hour | 5.9 | 16.2 |
| Humidity | - | 1.9 | 0.3 |
| UV Light | - | -0.5 | 0.1 |
| Light | - | 3.8 | 1.2 |
| Thermal | - | 0.1 | 0.7 |
| Data sourced from a forced degradation study on Alfacalcidol capsules.[3] |
It is important to note that in this particular study, the degradation under UV light was minimal, while exposure to "Light" (presumably a broad-spectrum light source) resulted in a more noticeable degradation.[3] This highlights the importance of the choice of light source in photostability testing. Public Assessment Reports for medicinal products containing Alfacalcidol have indicated that the drug product is stable with respect to light when tested according to ICH conditions.[4]
Experimental Protocols for Photostability Testing
A robust experimental protocol for assessing the photostability of Alfacalcidol is essential for regulatory compliance and ensuring product quality. The following protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing of new active substances and medicinal products.
Objective
To evaluate the intrinsic photostability of Alfacalcidol and its formulated products, and to identify and quantify any photodegradation products, including Impurity C.
Materials and Equipment
-
Alfacalcidol drug substance or drug product
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon lamp or a suitable metal halide lamp) or Option 2 (a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter.
-
Quartz cells or other suitable transparent containers.
-
Aluminum foil for dark controls.
-
Validated stability-indicating HPLC-UV or HPLC-MS system.
Experimental Workflow
Caption: Experimental workflow for Alfacalcidol photostability testing.
Detailed Methodology
-
Sample Preparation:
-
Drug Substance: A thin layer of Alfacalcidol powder is placed in a suitable chemically inert and transparent container (e.g., quartz dish).
-
Drug Product (e.g., Capsules): Capsules are spread in a single layer on a suitable tray.
-
Dark Control: A corresponding set of samples is wrapped in aluminum foil to protect them from light and placed alongside the exposed samples in the photostability chamber to assess the contribution of thermal degradation.
-
-
Light Exposure:
-
The samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.
-
The temperature of the photostability chamber should be monitored and controlled to minimize the effects of thermal degradation.
-
-
Analysis:
-
Samples are withdrawn at appropriate time intervals.
-
The physical appearance of the samples (e.g., color change) is observed.
-
The samples are analyzed using a validated stability-indicating HPLC method to determine the assay of Alfacalcidol and the levels of any degradation products, including Impurity C.
-
Analytical Methodologies
A validated stability-indicating analytical method is crucial for the accurate determination of Alfacalcidol and the quantification of its impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.
HPLC Method for Stability-Indicating Assay
The following table summarizes a typical HPLC method used for the analysis of Alfacalcidol and its degradation products.
| Parameter | Condition |
| Column | Thermo Scientific silica, 250 x 4.6 mm, 3µm |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (IPA): Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 100 µL |
| Column Temperature | 37°C |
| Sample Temperature | 15°C |
| This method was validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[3] |
For enhanced sensitivity and specificity, especially for low-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. Derivatization of Alfacalcidol with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve the limit of detection in LC-MS analysis.[5][6]
Conclusion
The photostability of Alfacalcidol is a critical quality attribute that must be thoroughly investigated and controlled. While Alfacalcidol demonstrates some susceptibility to photodegradation, leading to the formation of impurities such as Impurity C, appropriate formulation strategies and protective packaging can ensure the stability of the drug product throughout its shelf life. This technical guide has provided a comprehensive overview of the current understanding of Alfacalcidol's photostability, including degradation pathways, available quantitative data, and robust experimental and analytical methodologies. By applying the principles and protocols outlined herein, researchers and drug development professionals can effectively manage the risks associated with the photolability of Alfacalcidol and ensure the delivery of safe and effective medicines to patients.
References
Isolating Purity: A Technical Guide to the Separation and Purification of Alfacalcidol Impurity C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the successful isolation and purification of Alfacalcidol (B1684505) Impurity C from the bulk drug substance. Alfacalcidol, a synthetic analog of vitamin D, is crucial in the management of calcium metabolism disorders. The presence of impurities can impact the safety and efficacy of the final drug product, making their isolation and characterization a critical aspect of pharmaceutical development and quality control.
Understanding Alfacalcidol and Its Impurities
Alfacalcidol is sensitive to air, heat, and light, which can lead to the formation of various degradation products.[1][2] Impurity C, identified by the CAS number 82266-85-1, is one such related substance that requires careful monitoring and control.[]
Physicochemical Properties of Alfacalcidol and Impurity C
A thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and its impurities is fundamental to developing effective separation strategies.
| Property | Alfacalcidol | Alfacalcidol Impurity C |
| CAS Number | 41294-56-8 | 82266-85-1[] |
| Molecular Formula | C27H44O2[1] | C35H49N3O4[][4] |
| Molecular Weight | 400.64 g/mol [1][5] | 575.78 g/mol [][4][6][7] |
| Appearance | White or almost white crystals[1][2] | Powder[6] |
| Solubility | Practically insoluble in water; freely soluble in ethanol, chloroform, and fatty oils.[1][2] | Soluble in DMSO.[4][7] |
| Stability | Sensitive to air, heat, and light.[1][2] | N/A |
Strategic Approach to Isolation and Purification
The isolation of Alfacalcidol Impurity C from the bulk drug can be approached through a systematic workflow that involves an initial enrichment of the impurity followed by a high-resolution purification technique.
Experimental Workflow
Caption: Workflow for the isolation and purification of Alfacalcidol Impurity C.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the isolation and purification of Alfacalcidol Impurity C.
Forced Degradation Studies (Impurity Enrichment)
Forced degradation studies are performed to intentionally degrade the Alfacalcidol bulk drug under controlled stress conditions to increase the concentration of Impurity C and other degradation products.[8][9]
Objective: To generate a sample with a higher concentration of Alfacalcidol Impurity C for subsequent purification.
Materials:
-
Alfacalcidol bulk drug
-
Hydrochloric acid (0.1 M to 1.0 M)[8]
-
Sodium hydroxide (B78521) (0.1 M to 1.0 M)[8]
-
Hydrogen peroxide (3-30%)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
UV light source (as per ICH Q1B)[8]
-
Thermostatic oven
Protocol:
-
Sample Preparation: Prepare separate solutions of Alfacalcidol in methanol at a concentration of approximately 1 mg/mL.[8]
-
Acid Hydrolysis: To one sample, add an equal volume of hydrochloric acid solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another sample, add an equal volume of sodium hydroxide solution. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Treat a sample with a solution of hydrogen peroxide. Keep the sample at room temperature and protected from light for a set duration.
-
Thermal Degradation: Place a solid sample of Alfacalcidol in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of Alfacalcidol to a UV light source as specified in ICH Q1B guidelines.[8]
-
Sample Neutralization and Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by analytical HPLC to confirm the presence and relative abundance of Impurity C.
-
Pooling of Enriched Samples: Based on the analytical results, pool the samples that show the highest concentration of Impurity C to create an "Enriched Impurity C Sample" for preparative HPLC.
Preparative High-Performance Liquid Chromatography (HPLC) Purification
Preparative HPLC is a powerful technique for isolating and purifying specific compounds from a mixture in larger quantities.[10] This protocol is adapted from methods used for the purification of Alfacalcidol and related vitamin D analogs.[10]
Objective: To isolate Alfacalcidol Impurity C from the enriched sample with a high degree of purity.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatographic Column | Silica gel column (e.g., 10 µm, 40 x 250 mm)[10] |
| Mobile Phase | A mixture of methanol and petroleum ether (e.g., 1:6 v/v)[10] |
| Flow Rate | 50 mL/min[10] |
| Detection Wavelength | 265 nm[10] |
| Injection Volume | Dependent on column loading capacity |
| Temperature | Ambient |
Protocol:
-
Sample Preparation: Dissolve the enriched Impurity C sample in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the peak of Impurity C. The retention time of Impurity C would have been previously determined during analytical method development.
-
Pooling and Concentration: Pool the collected fractions containing the purified Impurity C. Evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Purity Analysis: Analyze the isolated fraction using a validated analytical HPLC method to determine its purity. The goal is to achieve a purity of >98%.[]
Characterization of Isolated Impurity C
Once isolated, the structure and identity of Impurity C should be unequivocally confirmed using spectroscopic techniques.
Logical Relationship for Structural Elucidation
Caption: Spectroscopic techniques for the structural confirmation of Impurity C.
Conclusion
The successful isolation and purification of Alfacalcidol Impurity C is a multi-step process that requires a combination of strategic impurity enrichment through forced degradation and high-resolution separation using preparative HPLC. The detailed protocols and workflow presented in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry to obtain this impurity in a highly purified form, which is essential for its characterization, use as a reference standard, and for ensuring the quality and safety of Alfacalcidol drug products.
References
- 1. Alfacalcidol | 41294-56-8 [chemicalbook.com]
- 2. uspbpep.com [uspbpep.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impurity C of Alfacalcidol | CAS:82266-85-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. gentaur.com [gentaur.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103073469A - Preparation method for alfacalcidol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Alfacalcidol Impurity C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Alfacalcidol (B1684505) Impurity C. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Alfacalcidol.
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and bone metabolism disorders.[1] During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Alfacalcidol Impurity C is a known impurity that requires careful monitoring to ensure the quality of Alfacalcidol drug substance and drug products.[2][3] This document outlines a stability-indicating HPLC method for the identification and quantification of Alfacalcidol Impurity C.
The method is designed to be specific, accurate, and precise, allowing for the reliable determination of Impurity C in the presence of Alfacalcidol and other potential degradation products. The protocol includes details on sample preparation, chromatographic conditions, and method validation parameters. Additionally, forced degradation studies are described to demonstrate the stability-indicating nature of the method.
Experimental Protocols
Materials and Reagents
-
Alfacalcidol Reference Standard (RS)
-
Alfacalcidol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isopropyl Alcohol (IPA) (HPLC grade)
-
Water (HPLC grade, purified)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for the accurate quantification of Alfacalcidol Impurity C. Based on literature, a reverse-phase HPLC method is proposed for its ability to separate compounds with varying polarities.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm packing |
| Mobile Phase | Acetonitrile and Methanol (95:5, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[5][6] |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Preparation of Standard Solutions
Standard Stock Solution of Alfacalcidol (0.5 mg/mL): Accurately weigh about 25 mg of Alfacalcidol RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Standard Stock Solution of Alfacalcidol Impurity C (0.1 mg/mL): Accurately weigh about 5 mg of Alfacalcidol Impurity C RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solution: Prepare a working standard solution containing Alfacalcidol and Impurity C at a concentration relevant to the expected impurity level (e.g., 0.5% of the Alfacalcidol concentration). For example, dilute the stock solutions with the mobile phase to achieve a final concentration of 5 µg/mL of Alfacalcidol and 0.025 µg/mL of Impurity C.
Sample Preparation (for Soft Gelatin Capsules)
-
Take a representative number of soft gelatin capsules (e.g., 20).
-
Cut open the capsules and collect the contents.
-
Accurately weigh a portion of the capsule contents equivalent to a specified amount of Alfacalcidol.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a small volume of n-hexane to dissolve the oily matrix.[7][8]
-
Add methanol and sonicate for 15 minutes to extract the drug and impurity.[7][8]
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[9][10]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve Alfacalcidol in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve Alfacalcidol in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve Alfacalcidol in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid Alfacalcidol to 105 °C for 24 hours. |
| Photolytic Degradation | Expose a solution of Alfacalcidol to UV light (254 nm) for 24 hours. |
Data Presentation
The following tables summarize the expected quantitative data from the method validation and forced degradation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Table 2: Method Validation Summary
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.1% to 1.0% of the nominal Alfacalcidol concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Reportable |
| Limit of Quantification (LOQ) | Reportable |
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Alfacalcidol | Peak Purity of Alfacalcidol | % of Impurity C Formed |
| Acid Hydrolysis | Reportable | Pass | Reportable |
| Base Hydrolysis | Reportable | Pass | Reportable |
| Oxidative Degradation | Reportable | Pass | Reportable |
| Thermal Degradation | Reportable | Pass | Reportable |
| Photolytic Degradation | Reportable | Pass | Reportable |
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC method development for Alfacalcidol Impurity C analysis.
References
- 1. gentaur.com [gentaur.com]
- 2. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]
- 3. Impurity C of Alfacalcidol [myskinrecipes.com]
- 4. scribd.com [scribd.com]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. CN108663442A - A kind of inspection method of the Alfacalcidol tablet in relation to substance - Google Patents [patents.google.com]
- 7. alfacalcidol 0.25 microgram capsules - Chromatography Forum [chromforum.org]
- 8. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Application Note: Quantification of Alfacalcidol Impurity C in Pharmaceuticals by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfacalcidol Impurity C in pharmaceutical formulations. Due to the low ionization efficiency of Alfacalcidol and its impurities, a derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is employed to enhance the signal intensity and improve the limit of quantification. This method is crucial for the quality control and safety assessment of Alfacalcidol drug products.
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders. During its synthesis and storage, various impurities can form, which may affect the efficacy and safety of the final drug product. Alfacalcidol Impurity C, also identified as a pre-alfacalcidol PTAD adduct, is one such related substance that requires careful monitoring. Its chemical formula is C₃₅H₄₉N₃O₄ with a molecular weight of 575.78 g/mol .[1][2]
Direct analysis of Alfacalcidol and its impurities by LC-MS/MS is often hampered by their poor ionization efficiency.[3] To overcome this limitation, derivatization with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is a widely adopted strategy. PTAD reacts with the cis-diene moiety of vitamin D analogs to form a highly ionizable derivative, significantly improving the sensitivity of the LC-MS/MS analysis.[3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent LC-MS/MS quantification of Alfacalcidol Impurity C in pharmaceutical samples.
Experimental
Materials and Reagents
-
Alfacalcidol Impurity C reference standard
-
Alfacalcidol API and finished pharmaceutical forms
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Ethyl acetate (B1210297) (ACS grade)
-
Internal Standard (IS): A suitable stable isotope-labeled analog of Alfacalcidol or a structurally related compound.
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh a known amount of Alfacalcidol Impurity C reference standard and dissolve it in methanol to prepare a stock solution of 100 µg/mL.
Working Standard Solutions: Perform serial dilutions of the stock solution with a 1:1 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 100 ng/mL.
Sample Preparation:
-
For tablets or capsules, accurately weigh and finely powder a representative number of units.
-
Transfer a portion of the powder, equivalent to a specified amount of Alfacalcidol, into a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and hexane) and sonicate for 15 minutes to ensure complete extraction of the analyte.[4]
-
Dilute to the mark with the extraction solvent and mix well.
-
Centrifuge a portion of the extract and filter the supernatant through a 0.22 µm syringe filter.
-
Transfer a known volume of the filtered extract to a clean tube for derivatization.
Derivatization Protocol
-
To the standard solutions and sample extracts, add a freshly prepared solution of PTAD in ethyl acetate (e.g., 0.1 mg/mL).
-
Vortex the mixture and allow it to react at room temperature in the dark for 30-60 minutes.
-
After the reaction is complete, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 70% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for Alfacalcidol Impurity C (PTAD Adduct)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Alfacalcidol Impurity C | 576.4 | To be determined empirically | 100 | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be optimized |
Note: The precursor ion for Alfacalcidol Impurity C (as the PTAD adduct) is proposed based on its molecular weight of 575.78 g/mol ([M+H]⁺). The product ions and collision energy must be determined by infusing a standard solution of the derivatized impurity into the mass spectrometer. A common fragment for PTAD adducts of vitamin D analogs is observed around m/z 298, which can be a starting point for optimization.
Results and Data Presentation
The developed LC-MS/MS method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Illustrative Quantitative Data Summary
| Sample ID | Concentration of Alfacalcidol Impurity C (ng/mL) | % RSD (n=3) |
| Standard 1 (1 ng/mL) | 1.05 | 4.2 |
| Standard 2 (10 ng/mL) | 9.89 | 2.5 |
| Standard 3 (50 ng/mL) | 51.2 | 1.8 |
| Pharmaceutical Lot A | 5.6 | 3.1 |
| Pharmaceutical Lot B | < LOQ | - |
| Spike Recovery | 98.5% | 3.5 |
Experimental Protocols in Detail
Preparation of Calibration Standards
-
Prepare a 100 µg/mL stock solution of Alfacalcidol Impurity C in methanol.
-
Create an intermediate solution of 1 µg/mL by diluting the stock solution with a 1:1 mixture of acetonitrile and water.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by further diluting the intermediate solution with the same diluent.
-
Add the internal standard to each working standard to a final concentration of 20 ng/mL.
-
Derivatize 100 µL of each working standard as described in section 2.3.
Sample Analysis Protocol
-
Prepare the pharmaceutical sample as described in section 2.2.
-
Add the internal standard to the final filtered extract to a concentration of 20 ng/mL.
-
Derivatize 100 µL of the sample extract as described in section 2.3.
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Quantify the amount of Alfacalcidol Impurity C by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Alfacalcidol Metabolic Pathway
Caption: Metabolic activation of Alfacalcidol in the liver.
Experimental Workflow for Impurity Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alfacalcidol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders. Ensuring the purity and safety of Alfacalcidol drug products is paramount, necessitating robust analytical methods for impurity profiling. This document provides detailed application notes and protocols for sample preparation techniques essential for the accurate identification and quantification of Alfacalcidol impurities. The methodologies covered include liquid-liquid extraction and derivatization, followed by analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes of interest. For Alfacalcidol impurity profiling, two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
A. Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For Alfacalcidol, LLE is effective in extracting the drug and its impurities from aqueous-based formulations or dissolution media, thereby removing excipients like surfactants and inorganic salts that can interfere with subsequent analysis.[1][2]
Experimental Protocol: Liquid-Liquid Extraction of Alfacalcidol
This protocol is designed for the extraction of Alfacalcidol and its impurities from a 2 mL aqueous sample, such as a dissolution medium.
Materials:
-
Dichloromethane (B109758) (HPLC grade)
-
Saturated sodium chloride (saline) solution
-
Glass centrifuge tubes (15 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Transfer 2 mL of the Alfacalcidol sample solution into a glass centrifuge tube.
-
Add 1 mL of dichloromethane to the tube.
-
To prevent emulsification, add 600 µL of saturated saline solution.[1]
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the phases.
-
Centrifuge the tube at 2000 rpm for 3 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
Carefully aspirate and transfer the lower organic layer (dichloromethane) to a clean collection tube.
-
Repeat the extraction of the remaining aqueous layer with an additional 1 mL of dichloromethane to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
The dried residue is now ready for reconstitution in a suitable solvent for analysis or for the derivatization procedure.
B. Derivatization for Enhanced LC-MS Sensitivity
Due to the low dosage of Alfacalcidol in pharmaceutical formulations and its poor ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, derivatization is often necessary to enhance the sensitivity of LC-MS analysis.[1][2] The use of a Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), has been shown to improve the limit of detection by as much as 100-fold.[1][2]
Experimental Protocol: Derivatization of Alfacalcidol with PTAD
This protocol follows the LLE procedure and is intended for samples being analyzed by LC-MS.
Materials:
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.2 mg/mL in ethyl acetate)
-
Ethanol (HPLC grade)
-
0.1% Formic acid in water/methanol (1:9, v/v)
-
Nitrogen evaporator
Procedure:
-
Ensure the sample residue from the LLE step is completely dry.
-
Add 50 µL of the 0.2 mg/mL PTAD solution in ethyl acetate (B1210297) to the dried sample residue.
-
Allow the reaction to proceed at room temperature in the dark for 40 minutes. More than 98% of the Alfacalcidol will be consumed within this time.[1]
-
To terminate the reaction, add 50 µL of ethanol.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 200 µL of 0.1% formic acid in water/methanol (1:9, v/v) for LC-MS analysis.[1]
II. Quantitative Data Summary
The following tables summarize quantitative data from method validation and forced degradation studies of Alfacalcidol.
Table 1: Method Performance for Alfacalcidol Analysis after LLE and PTAD Derivatization
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.01 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [1] |
| Intraday Precision (%RSD) | < 7.9% | [1][2] |
| Interday Precision (%RSD) | < 3.3% | [1][2] |
| Recovery (0.4 µg/mL) | 100.03 ± 9.77% | [1] |
| Recovery (0.5 µg/mL) | 104.31 ± 4.53% | [1] |
| Recovery (0.6 µg/mL) | 95.30 ± 4.16% | [1] |
Table 2: Results of Forced Degradation Studies of Alfacalcidol Capsules (0.25 mcg)
| Stress Condition (1 hour) | Content (%) | % Degradation | Peak Purity Index | Reference |
| Unstressed Sample | 102.7 | NA | NA | [3] |
| Acid | 85.0 | 17.2 | 1.000 | [3] |
| Base | 83.4 | 18.8 | 1.000 | [3] |
| Oxidation | 96.6 | 5.9 | 1.000 | [3] |
| Humidity | 100.8 | 1.9 | 1.000 | [3] |
| UV | 103.2 | -0.5 | 1.000 | [3] |
| Light | 98.8 | 3.8 | 1.000 | [3] |
| Thermal | 102.6 | 0.1 | 1.000 | [3] |
III. Visualizations
A. Experimental Workflow for Alfacalcidol Sample Preparation and Analysis
Caption: Workflow for Alfacalcidol analysis.
B. Simplified Signaling Pathway of Alfacalcidol's Active Metabolite, Calcitriol
Caption: Calcitriol signaling pathway.
References
Application Note: Enhanced Detection of Alfacalcidol Impurity C via PTAD Derivatization
AN-2025-12-15
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust method for the detection and quantification of Alfacalcidol Impurity C, a critical related substance in the quality control of Alfacalcidol drug products. Due to the low UV absorbance and poor ionization efficiency of Alfacalcidol and its impurities, direct detection at trace levels is challenging. This protocol details a pre-column derivatization method using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent, which reacts with the conjugated diene system of Alfacalcidol Impurity C. This derivatization significantly enhances the chromophoric properties and ionization efficiency of the analyte, leading to a substantial improvement in detection limits when using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D used in the treatment of various calcium and bone metabolism disorders. During its synthesis and storage, several impurities can be formed, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Alfacalcidol Impurity C is one such related substance. The inherent chemical structure of these compounds, lacking a strong chromophore, makes their detection at low concentrations by conventional HPLC-UV methods difficult.
Chemical derivatization is a powerful technique to enhance the detectability of analytes. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile that undergoes a rapid and quantitative Diels-Alder [4+2] cycloaddition reaction with the s-cis conjugated diene moiety present in vitamin D analogs like Alfacalcidol and its impurities. The resulting PTAD adduct exhibits significantly increased UV absorbance and is more amenable to ionization in mass spectrometry, thereby improving detection sensitivity by orders of magnitude.[1][2]
This application note provides a detailed protocol for the derivatization of Alfacalcidol Impurity C with PTAD, followed by analysis using HPLC-UV or LC-MS.
Reaction Principle
The derivatization reaction involves the cycloaddition of PTAD to the C6-C8 conjugated diene system of Alfacalcidol Impurity C, as illustrated in Figure 1.
(Note: The exact structure of Alfacalcidol Impurity C is the PTAD adduct of pre-alfacalcidol.[3][4] The reaction described here is for the formation of this adduct from the pre-alfacalcidol precursor.)
Figure 1: Reaction of pre-alfacalcidol with PTAD.
Materials and Methods
Reagents and Materials
-
Alfacalcidol Impurity C reference standard
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), 98% or higher purity
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Dichloromethane (DCM), HPLC grade
-
Formic acid (FA), LC-MS grade (optional, for LC-MS)
-
Ethyl acetate, anhydrous
-
Nitrogen gas, high purity
-
Volumetric flasks, Class A
-
Micropipettes and tips
-
Autosampler vials with inserts
Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
LC-MS/MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[5]
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen blow-down)
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (SSS) of Alfacalcidol Impurity C (e.g., 100 µg/mL): Accurately weigh a suitable amount of Alfacalcidol Impurity C reference standard and dissolve it in methanol or acetonitrile to the desired concentration. Store at -20°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the SSS with the mobile phase or a suitable solvent (e.g., acetonitrile) to cover the desired concentration range (e.g., 0.05 µg/mL to 2.0 µg/mL).[1]
-
PTAD Derivatizing Solution (e.g., 0.5 mg/mL): Accurately weigh PTAD and dissolve it in acetonitrile or anhydrous ethyl acetate.[6][7] This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.
Sample Preparation and Derivatization Protocol
The following protocol is adapted from established methods for vitamin D analogs.[6][7][8]
-
Sample Aliquot: Pipette 100 µL of the working standard solution or sample extract into a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. This step is crucial to prevent PTAD from reacting with any protic solvents.
-
Derivatization: a. Add 50 µL of the PTAD derivatizing solution to the dried residue. b. Vortex the tube vigorously for 30 seconds to ensure complete dissolution of the residue. c. Allow the reaction to proceed for 60 minutes at room temperature, protected from light. Some protocols suggest vortexing for an extended period (e.g., 30 minutes) to ensure completion.[6]
-
Quenching (Optional but Recommended): Add 20 µL of water to the reaction mixture and vortex for 5 minutes to quench any unreacted PTAD.[8]
-
Final Evaporation: Evaporate the solvent to dryness again under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a known volume (e.g., 100 µL) of the mobile phase. Vortex thoroughly to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-UV or LC-MS analysis.
Experimental Workflow Diagram
Figure 2: Derivatization workflow for Alfacalcidol Impurity C.
Results and Discussion
Chromatographic Conditions
-
HPLC-UV Method:
-
LC-MS/MS Method (Example):
-
Ion Source: ESI or APCI, positive ion mode.
-
MRM Transitions: The parent ion of the PTAD-derivatized Alfacalcidol will be at m/z 576.4. A common product ion resulting from the cleavage of the C6-C7 bond is observed at m/z 314.1.[2][10] Therefore, the MRM transition to monitor would be 576.4 -> 314.1.
-
Enhancement of Detection
Derivatization with PTAD dramatically improves the detection sensitivity for Alfacalcidol and its impurities. The introduction of the phenyl-triazolinedione moiety enhances the molar absorptivity at 265 nm and significantly improves the ionization efficiency in mass spectrometry.
The table below summarizes the typical improvement in the Limit of Detection (LOD) for Alfacalcidol after PTAD derivatization, which is expected to be comparable for its impurities.
Table 1: Comparison of Detection Limits for Alfacalcidol Before and After PTAD Derivatization
| Analyte | Method | Limit of Detection (LOD) | Improvement Factor | Reference |
| Alfacalcidol | HPLC-UV (Direct) | ~1 µg/mL | - | [1][2] |
| Alfacalcidol-PTAD | LC-MS | 0.01 µg/mL | ~100x | [1][2] |
Note: The Limit of Quantification (LOQ) for the derivatized compound has been reported to be approximately 0.05 µg/mL.[2]
This enhancement allows for the accurate quantification of trace-level impurities in Alfacalcidol drug substances and formulations, which is essential for quality control and regulatory compliance.
Conclusion
The derivatization of Alfacalcidol Impurity C with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly effective strategy to overcome the challenges associated with its trace-level detection. The protocol presented here is straightforward, robust, and results in a significant enhancement of analytical sensitivity. This method can be readily implemented in quality control laboratories for the routine analysis of Alfacalcidol and its related substances, ensuring the quality and safety of the final drug product. The use of LC-MS/MS following derivatization provides the highest degree of selectivity and sensitivity for this application.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcan.com [molcan.com]
- 4. veeprho.com [veeprho.com]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. mdpi.com [mdpi.com]
- 7. ijbio.com [ijbio.com]
- 8. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108663442A - A kind of inspection method of the Alfacalcidol tablet in relation to substance - Google Patents [patents.google.com]
- 10. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Unknown Alfacalcidol Impurities using UPLC-QTOF/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the identification and characterization of unknown impurities in Alfacalcidol drug substances and products using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). The protocol outlines procedures for forced degradation studies to generate potential impurities, followed by their separation and identification using high-resolution mass spectrometry. This approach is critical for ensuring the quality, safety, and efficacy of Alfacalcidol formulations.
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders.[1][2][3] Like other vitamin D compounds, Alfacalcidol is susceptible to degradation under various conditions such as heat, light, acid, base, and oxidation, leading to the formation of impurities.[4] The identification and control of these impurities are mandated by regulatory authorities to ensure the safety and efficacy of the final drug product.[5]
This application note provides a comprehensive workflow for the identification of unknown impurities of Alfacalcidol. The UPLC-QTOF/MS system offers the high chromatographic resolution of UPLC and the high mass accuracy and sensitivity of QTOF/MS, making it an ideal platform for separating and identifying trace-level impurities.[6] Due to the often low ionization efficiency of Alfacalcidol and its analogs, this note also discusses the option of chemical derivatization to enhance detection sensitivity.[7]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the Alfacalcidol sample under various stress conditions to generate potential impurities that could form during manufacturing, storage, or handling.[5]
a. Acid and Base Hydrolysis:
-
Prepare a stock solution of Alfacalcidol in methanol (B129727) (1 mg/mL).
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.
-
Neutralize the solutions after incubation. For the acid-stressed sample, add 0.1 M NaOH, and for the base-stressed sample, add 0.1 M HCl until a neutral pH is achieved.
-
Dilute the samples with the mobile phase to an appropriate concentration before injection.
b. Oxidative Degradation:
-
Mix 1 mL of the Alfacalcidol stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase before analysis.
c. Thermal Degradation:
-
Transfer the solid Alfacalcidol powder to a petri dish and expose it to 80°C in a hot air oven for 48 hours.
-
Alternatively, heat a solution of Alfacalcidol (1 mg/mL in methanol) at 80°C for 48 hours. One of the primary thermal degradation products is pre-alfacalcidol, an isomer of Alfacalcidol.[1]
-
Dissolve the solid sample or dilute the solution with the mobile phase for analysis.
d. Photolytic Degradation:
-
Expose a solution of Alfacalcidol (1 mg/mL in methanol) in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the sample at various time points.
Sample Preparation for UPLC-QTOF/MS Analysis
-
Direct Analysis: Dilute the stressed samples and a non-stressed control sample to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Optional Derivatization for Enhanced Sensitivity:
-
Alfacalcidol and its impurities may exhibit poor ionization. To enhance sensitivity, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed.[7]
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable aprotic solvent (e.g., acetonitrile).
-
Add a freshly prepared solution of PTAD in the same solvent and allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
-
Quench the reaction if necessary and dilute to the final concentration with the mobile phase.
-
UPLC-QTOF/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Acquisition Mode | MSE (Low energy scan: 6 eV; High energy ramp: 20-40 eV) |
| Mass Range | m/z 50-1200 |
Data Presentation
The following table summarizes the expected m/z values for Alfacalcidol and some of its potential impurities.
| Compound | Molecular Formula | Theoretical m/z [M+H]+ | Potential Origin |
| Alfacalcidol | C27H44O2 | 401.3363 | Active Pharmaceutical Ingredient |
| Pre-alfacalcidol | C27H44O2 | 401.3363 | Thermal Isomerization |
| Alfacalcidol Epoxide | C27H44O3 | 417.3312 | Oxidation |
| Dihydroxy Alfacalcidol | C27H44O3 | 417.3312 | Oxidation |
| Dehydro Alfacalcidol | C27H42O2 | 399.3206 | Oxidation |
| Acid Degradation Product (Isotachysterol analog) | C27H44O2 | 401.3363 | Acid Hydrolysis |
Mandatory Visualizations
Caption: Experimental workflow for the identification of Alfacalcidol impurities.
Caption: Potential degradation pathways of Alfacalcidol.
Conclusion
The UPLC-QTOF/MS method described in this application note provides a powerful tool for the identification and characterization of unknown impurities in Alfacalcidol. The combination of forced degradation studies and high-resolution mass spectrometry allows for a comprehensive understanding of the degradation profile of the drug substance. This information is invaluable for process optimization, formulation development, and ensuring the overall quality and safety of Alfacalcidol-containing products.
References
- 1. Alfacalcidol - Wikipedia [en.wikipedia.org]
- 2. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alfacalcidol? [synapse.patsnap.com]
- 4. btsa.com [btsa.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forced Degradation Studies of Alfacalcidol Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and bone metabolism disorders.[1] Ensuring its stability and understanding its degradation profile under various stress conditions is a critical aspect of drug development and quality control. Forced degradation studies are integral to identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]
This application note provides a comprehensive overview and detailed protocols for conducting forced degradation studies of Alfacalcidol under acidic and basic conditions. The information presented herein is intended to guide researchers in establishing robust stability-indicating methods and ensuring the quality, safety, and efficacy of Alfacalcidol drug products.
Data Presentation
The following tables summarize the quantitative data obtained from forced degradation studies of Alfacalcidol in soft gelatin capsules under acidic and basic stress conditions.
Table 1: Degradation of Alfacalcidol (0.25 mcg Capsules) Under Stress Conditions [2]
| Stress Condition | Duration | Assay (%) | % Degradation |
| Unstressed Sample | - | 102.7 | N/A |
| Acidic (0.1 M HCl) | 1 hour | 85.0 | 17.2 |
| Basic (0.1 M NaOH) | 1 hour | 83.4 | 18.8 |
Table 2: Degradation of Alfacalcidol (1.0 mcg Capsules) Under Stress Conditions [2]
| Stress Condition | Duration | Assay (%) | % Degradation |
| Unstressed Sample | - | 102.0 | N/A |
| Acidic (0.1 M HCl) | 1 hour | 87.0 | 14.7 |
| Basic (0.1 M NaOH) | 1 hour | 85.6 | 16.1 |
Experimental Protocols
Preparation of Alfacalcidol Sample Solution
A stock solution of Alfacalcidol is prepared from the drug substance or by extracting the contents of capsules.
-
For Drug Substance: Accurately weigh a suitable amount of Alfacalcidol reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and hexane) to obtain a known concentration, typically around 1 mg/mL.
-
For Capsules: The contents of a representative number of capsules are pooled and dissolved in a suitable solvent to achieve a target concentration of Alfacalcidol.
Forced Degradation Protocols
The following protocols are based on literature and general guidelines for forced degradation studies.[3]
2.1 Acidic Degradation
-
Objective: To evaluate the stability of Alfacalcidol under acidic conditions.
-
Procedure:
-
Transfer a known volume of the Alfacalcidol sample solution to a suitable flask.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at room temperature for 4 hours.
-
After the incubation period, carefully neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to a suitable concentration for analysis with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
2.2 Basic Degradation
-
Objective: To assess the stability of Alfacalcidol under basic conditions.
-
Procedure:
-
Transfer a known volume of the Alfacalcidol sample solution to a suitable flask.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at room temperature for 1 to 8 hours. The duration should be optimized to achieve a target degradation of 5-20%.
-
Following incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized solution to an appropriate concentration for analysis with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Alfacalcidol from its potential degradation products.
-
Chromatographic System: A validated HPLC system equipped with a UV detector is employed.
-
Column: A normal phase silica (B1680970) column (e.g., Thermo Scientific silica, 250 x 4.6 mm, 3µm) is commonly used.
-
Mobile Phase: A mixture of n-Hexane, Isopropyl alcohol (IPA), and Tetrahydrofuran (THF) in a ratio of 920:40:40 (v/v/v) with the addition of 2 volumes of acetic acid has been shown to be effective.
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: Typically 20 µL.
-
Data Analysis: The chromatograms are analyzed to determine the peak area of Alfacalcidol and any degradation products. The percentage of degradation is calculated by comparing the peak area of Alfacalcidol in the stressed sample to that of an unstressed sample.
Visualization of Experimental Workflow
The following diagrams illustrate the workflow for the forced degradation studies of Alfacalcidol.
Caption: Workflow for Acidic and Basic Forced Degradation of Alfacalcidol.
Degradation Pathway and Products
The primary degradation product of Alfacalcidol under thermal stress is its isomer, pre-alfacalcidol.[3] However, the specific degradation products formed under acidic and basic hydrolysis are not extensively detailed in publicly available literature. It is hypothesized that hydrolysis may target the hydroxyl groups or the triene system of the Alfacalcidol molecule. Further investigation using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary to identify and characterize the structures of these degradation products.
The logical relationship for investigating degradation pathways is depicted below.
Caption: Logical workflow for the identification of degradation pathways.
Conclusion
The forced degradation studies outlined in this application note provide a framework for assessing the stability of Alfacalcidol under acidic and basic conditions. The provided protocols and analytical methods can be adapted and validated to meet specific regulatory requirements and to ensure the development of a stable and effective drug product. Further research is warranted to fully characterize the degradation products and elucidate the precise degradation pathways of Alfacalcidol under these stress conditions.
References
Development of a Stability-Indicating Assay Method for Alfacalcidol
Application Note and Protocol
This document provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Alfacalcidol in pharmaceutical formulations. This method is designed to separate and quantify Alfacalcidol from its potential degradation products, ensuring the accuracy and reliability of stability studies.
Introduction
Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that plays a crucial role in the regulation of calcium and phosphorus metabolism.[1][2] It is prescribed for conditions such as renal osteodystrophy, hyperparathyroidism, and hypoparathyroidism.[2] As Alfacalcidol is sensitive to air, heat, and light, a stability-indicating assay is essential to monitor its potency and impurity profile over time.[3] This application note details a robust HPLC method, its validation according to International Council for Harmonisation (ICH) guidelines, and the results of forced degradation studies.
Signaling Pathway of Alfacalcidol
Alfacalcidol is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[2][3][4] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues.[5] This binding initiates a cascade of genomic responses that modulate the expression of genes involved in calcium and phosphate (B84403) homeostasis.[5] The primary actions include enhancing the intestinal absorption of calcium and phosphate, promoting the reabsorption of calcium in the kidneys, and regulating bone mineralization.[3][5]
Experimental Workflow for Method Development
The development of a stability-indicating assay for Alfacalcidol involves a systematic approach, beginning with method development and optimization, followed by forced degradation studies to generate potential degradation products. The method is then validated according to ICH guidelines to ensure its suitability for its intended purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV/PDA detector is used.
| Parameter | Condition |
| Column | Thermo Scientific Silica, 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane: Isopropanol (IPA): Tetrahydrofuran (THF): Acetic Acid (920:40:40:2 v/v/v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 37°C |
| Detection Wavelength | 265 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution (approx. 50 µg/mL): Accurately weigh about 5 mg of Alfacalcidol Reference Standard (RS) into a 100 mL volumetric flask. Add 30 mL of diluent, shake to dissolve, and dilute to volume with the diluent.
-
Standard Working Solution (approx. 0.6 µg/mL): Dilute 3 mL of the Standard Stock Solution to 250 mL with the diluent.
-
Sample Preparation (for soft gelatin capsules): Cut open and collect the medicament from a representative number of capsules. Accurately weigh a portion of the medicament equivalent to 10 µg of Alfacalcidol into a 100 mL volumetric flask. Add diluent, shake well to dissolve, and dilute to volume with the diluent.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux the sample solution with 0.1 N HCl at 60°C for 1 hour. |
| Base Hydrolysis | Reflux the sample solution with 0.1 N NaOH at 60°C for 1 hour. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour. |
| Thermal Degradation | Expose the solid drug substance to dry heat at 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) and visible light. |
| Humidity | Expose the solid drug substance to 75% RH at 40°C for 24 hours. |
Data Presentation
Table 1: Results of Forced Degradation Studies
| Stress Condition | % Assay of Alfacalcidol | % Degradation |
| Unstressed Sample | 102.0 | N/A |
| Acid (0.1 N HCl, 1 hr) | 87.0 | 14.7 |
| Base (0.1 N NaOH, 1 hr) | 85.6 | 16.1 |
| Oxidation (3% H₂O₂, 1 hr) | 85.5 | 16.2 |
| Humidity (75% RH, 24 hrs) | 101.7 | 0.3 |
| UV Light | 101.9 | 0.1 |
| Visible Light | 100.8 | 1.2 |
| Thermal (105°C, 24 hrs) | 101.3 | 0.7 |
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of Alfacalcidol. Peak purity index > 0.999. | No interference at the analyte peak. Peak purity should pass. |
| Linearity (Range) | 0.1 - 2.0 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision | ||
| - Method Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| - Intermediate Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | < 5 ng | To be determined |
| Limit of Quantitation (LOQ) | < 15 ng | To be determined |
| Robustness | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. | %RSD of assay results should be ≤ 2.0%. |
| Solution Stability | Stable for at least 24 hours at room temperature. | No significant change in assay value. |
Conclusion
The developed HPLC method is simple, specific, accurate, and precise for the determination of Alfacalcidol in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for the routine quality control and stability analysis of Alfacalcidol in pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for assessing the shelf-life of Alfacalcidol products.
References
- 1. Alfacalcidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alfacalcidol - Wikipedia [en.wikipedia.org]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. What is the mechanism of Alfacalcidol? [synapse.patsnap.com]
Application Notes and Protocols: Alfacalcidol Impurity C as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Alfacalcidol Impurity C as a reference standard in the quality control of Alfacalcidol drug substances and products. The protocols detailed below are essential for the accurate identification and quantification of this impurity, ensuring the safety, efficacy, and regulatory compliance of Alfacalcidol formulations.
Introduction to Alfacalcidol and its Impurities
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism disorders.[1] As with any active pharmaceutical ingredient (API), the purity of Alfacalcidol is paramount. During its synthesis and storage, various impurities can arise, which must be carefully monitored and controlled to meet stringent regulatory standards.[2][3]
Alfacalcidol Impurity C, chemically known as the pre-Alfacalcidol PTAD adduct, is a significant process-related impurity that requires diligent control.[] The use of a well-characterized reference standard for Alfacalcidol Impurity C is indispensable for the validation of analytical methods and for routine quality control testing.[5]
Regulatory Framework for Impurity Control
Regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) provide a framework for the control of impurities in new drug substances.[3][6][7] The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][6]
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities [6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
The European Pharmacopoeia monograph for Alfacalcidol sets specific limits for impurities, including Impurity C.[7]
Table 2: Acceptance Criteria for Impurities in Alfacalcidol (as per European Pharmacopoeia) [7]
| Impurity | Acceptance Criterion |
| Impurity A | ≤ 0.5% |
| Impurity B | ≤ 0.5% |
| Impurity C | ≤ 0.5% |
| Any other impurity | ≤ 0.10% |
| Total impurities | ≤ 1.0% |
Physicochemical Properties of Alfacalcidol Impurity C
A thorough understanding of the physicochemical properties of Alfacalcidol Impurity C is crucial for its use as a reference standard.
Table 3: Physicochemical Data of Alfacalcidol Impurity C
| Parameter | Value | Reference |
| Chemical Name | pre-Alfacalcidol PTAD Adduct | [] |
| CAS Number | 82266-85-1 | [8] |
| Molecular Formula | C₃₅H₄₉N₃O₄ | [8] |
| Molecular Weight | 575.78 g/mol | [8] |
| Storage | 2-8°C | [8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of Alfacalcidol Impurity C
This section details a validated HPLC method for the determination of Alfacalcidol and its related substances, including Impurity C.[9]
Table 4: HPLC Method Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution may be required for optimal separation. A starting condition of 100% Mobile Phase A held for 10 minutes, followed by a linear gradient to 100% Mobile Phase B over 20 minutes, and a final hold at 100% Mobile Phase B for 10 minutes is a suggested starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
4.1.1. Preparation of Solutions
-
Diluent: Mobile Phase A
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Alfacalcidol Impurity C reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Alfacalcidol drug substance or product in the diluent to obtain a target concentration of Alfacalcidol (e.g., 1 mg/mL).
4.1.2. System Suitability
Inject the standard solution and ensure the system suitability parameters, such as theoretical plates, tailing factor, and repeatability of injections, meet the acceptance criteria as per internal standard operating procedures and regulatory guidelines.
4.1.3. Analysis and Calculation
Inject the test solution and identify the peak corresponding to Alfacalcidol Impurity C based on its retention time relative to the standard. Calculate the percentage of Impurity C in the sample using the following formula:
Table 5: Expected Method Performance [9]
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 1.5 ng |
| Limit of Quantification (LOQ) | < 5.0 ng |
| Linearity (r²) | > 0.999 |
Experimental Workflow
Experimental workflow for the quantification of Alfacalcidol Impurity C.
Signaling Pathway of Alfacalcidol
Alfacalcidol is a pro-drug that is converted in the liver to calcitriol, the biologically active form of vitamin D.[10] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[11][12] Understanding this pathway is crucial for assessing the potential biological impact of impurities.
Simplified signaling pathway of Alfacalcidol.
Conclusion
The use of Alfacalcidol Impurity C as a reference standard is a critical component of a robust quality control strategy for Alfacalcidol. The protocols and information provided in these application notes offer a comprehensive resource for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Alfacalcidol-containing products, in line with global regulatory expectations.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Impurity C of Alfacalcidol [myskinrecipes.com]
- 9. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 10. Vitamin D - Wikipedia [en.wikipedia.org]
- 11. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]
- 12. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Alfacalcidol and its Diastereomeric Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate (B84403) metabolism.[1] During its synthesis and storage, various impurities can arise, including diastereomers, which are stereoisomers that are not mirror images of each other.[2] The presence of these impurities can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for the accurate identification and quantification of Alfacalcidol and its diastereomeric impurities. This application note provides a detailed overview of chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), for the effective separation of Alfacalcidol from its related substances.
Chromatographic Methods and Protocols
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Alfacalcidol and its impurities due to its high resolution, sensitivity, and reproducibility.[3][4] Both normal-phase and reversed-phase HPLC methods have been successfully developed. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative, offering orthogonal selectivity and faster analysis times.[5][6]
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been established for the determination of related substances in Alfacalcidol.[7] These methods typically utilize C18 columns with ultraviolet (UV) detection.[7][8][9]
Protocol 1: Reversed-Phase HPLC for Alfacalcidol and Impurities
This protocol outlines a general reversed-phase HPLC method for the separation of Alfacalcidol and its impurities.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v)[7]B: Acetonitrile[7] |
| Gradient | A gradient elution program can be optimized to achieve the best separation. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 265 nm[7][8] |
| Injection Volume | 10-100 µL, depending on sample concentration.[9][10] |
Sample Preparation:
-
Tablets: Weigh and powder a suitable number of tablets. An amount of powder equivalent to a specific dose of Alfacalcidol is transferred to a volumetric flask. The active ingredient is then extracted using a suitable solvent mixture, such as hexane (B92381) and methanol (B129727), with the aid of sonication.[11] The solution is then diluted to the final concentration with the mobile phase.
-
Soft Gelatin Capsules: The contents of the capsules are collected, and a quantity equivalent to a specific dose of Alfacalcidol is weighed. The sample is dissolved in a suitable diluent, which can be the mobile phase itself.[10]
-
Standard Preparation: A known amount of Alfacalcidol reference standard is accurately weighed and dissolved in the diluent to prepare a standard solution of known concentration.[10]
Data Analysis: The identification of Alfacalcidol and its impurities is based on their retention times compared to a reference standard. Quantification is achieved by comparing the peak areas of the impurities to the peak area of the Alfacalcidol standard.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative HPLC method for the analysis of Alfacalcidol and its related substances.
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Alfacalcidol | ~9.4[10] | < 1.5 ng[7] | < 5 ng[7] |
| Impurity D | - | < 1.5 ng[7] | < 5 ng[7] |
Note: Specific retention times for all diastereomeric impurities are not consistently reported across the literature and will be dependent on the exact chromatographic conditions used. A good separation should achieve a resolution of greater than 1.5 between all peaks of interest.[8]
Supercritical Fluid Chromatography (SFC)
SFC is a valuable alternative to HPLC for the separation of chiral compounds and diastereomers.[12] It offers different selectivity compared to reversed-phase HPLC and can lead to improved resolution of closely related isomers.[13] The use of supercritical carbon dioxide as the primary mobile phase component makes it a "greener" technique with faster analysis times.[5]
Protocol 2: Supercritical Fluid Chromatography for Impurity Profiling
This protocol provides a general framework for developing an SFC method for Alfacalcidol impurity analysis.
Instrumentation:
-
An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
Chromatographic Conditions:
| Parameter | Condition |
| Column | A polar stationary phase, such as a Torus 1-AA column, is often suitable for separating polar analytes like vitamin D analogs.[14] |
| Mobile Phase | Supercritical CO2 and an organic modifier (e.g., methanol or acetonitrile).[14] |
| Gradient | A gradient of the organic modifier is typically used to elute the compounds. |
| Flow Rate | Typically in the range of 2-4 mL/min. |
| Back Pressure | Maintained at a constant pressure (e.g., 150 bar). |
| Column Temperature | Often maintained at an elevated temperature (e.g., 40 °C). |
| Detection | UV detection at 265 nm or mass spectrometry for enhanced sensitivity and specificity. |
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable organic solvent that is compatible with the SFC mobile phase.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the chromatographic analysis of Alfacalcidol.
Caption: A typical workflow for the HPLC analysis of Alfacalcidol.
Caption: A generalized workflow for the SFC analysis of Alfacalcidol.
The chromatographic separation of Alfacalcidol and its diastereomeric impurities is critical for ensuring the quality and safety of pharmaceutical products. HPLC remains the workhorse for this application, with well-established reversed-phase methods providing reliable results. For challenging separations of closely related isomers, SFC offers a powerful alternative with orthogonal selectivity. The protocols and data presented in this application note provide a solid foundation for researchers and analysts to develop and validate robust methods for the quality control of Alfacalcidol.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. CN103073469A - Preparation method for alfacalcidol - Google Patents [patents.google.com]
- 3. ijbpas.com [ijbpas.com]
- 4. research.monash.edu [research.monash.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. CN108663442A - A kind of inspection method of the Alfacalcidol tablet in relation to substance - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. ijrti.org [ijrti.org]
- 11. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. orbi.uliege.be [orbi.uliege.be]
Application of Chiral Chromatography for Alfacalcidol Impurity Separation
Application Note
Introduction
Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and bone metabolism disorders.[1] As with all pharmaceutical compounds, ensuring its purity is paramount for safety and efficacy. Alfacalcidol possesses multiple chiral centers, leading to the potential for various stereoisomeric impurities to arise during its synthesis. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of quality control.[2][3] While conventional reversed-phase HPLC methods are effective for separating many process-related impurities, chiral chromatography is indispensable for resolving stereoisomers.[4][5] This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of alfacalcidol from its potential stereoisomeric impurities.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by creating a chiral environment in which enantiomers or diastereomers can interact differently. This is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][6] The differential interaction between the stereoisomers and the chiral selector results in different retention times, allowing for their separation and quantification.[6] For vitamin D analogs, polysaccharide-based and protein-based CSPs have shown utility in resolving stereoisomers.[6][7]
Impurities of Alfacalcidol
Potential impurities in alfacalcidol can include both process-related impurities and stereoisomers. One notable stereoisomeric impurity is the trans-isomer of alfacalcidol. Additionally, epimers at various chiral centers of the molecule can also be present. The separation of these closely related compounds is challenging and necessitates a highly selective analytical method.
Methodologies for Impurity Separation
Both achiral and chiral HPLC methods are employed for the comprehensive purity assessment of alfacalcidol.
Achiral HPLC for General Impurity Profiling:
Reversed-phase HPLC with a C18 stationary phase is commonly used to separate alfacalcidol from its non-stereoisomeric impurities.[4][8] Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed.[4]
Chiral HPLC for Stereoisomer Separation:
For the separation of stereoisomers, a dedicated chiral stationary phase is required. Based on the analysis of similar vitamin D analogs, an ovomucoid-based chiral stationary phase can be effective.[7] This type of CSP offers a broad range of enantioselectivity for various compounds.
Experimental Protocols
Protocol 1: Achiral HPLC for Related Substances
This protocol is adapted from established methods for the determination of related substances in alfacalcidol.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution may be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the alfacalcidol sample in a suitable solvent such as methanol (B129727) or the mobile phase.
-
Further dilute the stock solution to a working concentration, typically in the range of 0.1-2.0 µg/mL.[4]
Protocol 2: Chiral HPLC for Stereoisomeric Impurity Separation
This proposed protocol is based on methodologies used for the chiral separation of vitamin D analogs.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ultrason ES-OVM Chiral Column (150 mm × 2.0 mm, 5 µm) or similar ovomucoid-based CSP |
| Mobile Phase A | Acetonitrile with 0.3% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Gradient | A gradient program should be optimized. A suggested starting point is: 35% B, gradient to 98% A over 4 minutes, hold for 6 minutes, then return to initial conditions.[7] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the alfacalcidol sample in methanol or ethanol.
-
Dilute the stock solution to an appropriate concentration with the initial mobile phase composition.
Data Presentation
Table 1: Quantitative Data Summary for Achiral HPLC Method
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Alfacalcidol | Typically around 9-14 min[1][9] | < 1.5 ng[4] | < 5 ng[4] |
| Impurity D | Separated from Alfacalcidol[4] | < 1.5 ng[4] | < 5 ng[4] |
Note: Specific retention times will vary based on the exact gradient program and system.
Table 2: Expected Performance for Chiral HPLC Method
| Analyte | Expected Outcome |
| Alfacalcidol | Main Peak |
| Trans-isomer | Baseline separation from the alfacalcidol peak. |
| Other Diastereomers | Separation from alfacalcidol and other stereoisomers. |
| Resolution | A resolution of >1.5 between critical pairs is targeted. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the analysis of alfacalcidol impurities.
Caption: Workflow for Alfacalcidol Impurity Analysis
Caption: Relationship of Analytical Methods for Purity
Conclusion
The comprehensive quality control of alfacalcidol necessitates the use of both achiral and chiral chromatographic methods. While reversed-phase HPLC is suitable for the determination of process-related impurities, chiral HPLC with a suitable chiral stationary phase is essential for the separation and quantification of stereoisomeric impurities. The methods outlined in this application note provide a framework for the robust analysis of alfacalcidol, ensuring its purity, safety, and efficacy. The development and validation of these methods are critical steps in the drug development and manufacturing process, aligning with regulatory expectations for well-characterized pharmaceutical products.[2]
References
- 1. ijrti.org [ijrti.org]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. CN108663442A - A kind of inspection method of the Alfacalcidol tablet in relation to substance - Google Patents [patents.google.com]
- 6. eijppr.com [eijppr.com]
- 7. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Overcoming low UV absorbance of Alfacalcidol Impurity C in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of Alfacalcidol Impurity C, focusing on challenges related to its low UV absorbance.
Frequently Asked Questions (FAQs)
Q1: Why does Alfacalcidol Impurity C exhibit low UV absorbance?
A1: Alfacalcidol Impurity C, like many steroid-based compounds, lacks a significant chromophore.[1][2] A chromophore is the part of a molecule responsible for absorbing ultraviolet or visible light. The core structure of Alfacalcidol and its related impurities consists primarily of single bonds and isolated double bonds which do not absorb light strongly in the typical HPLC-UV detector range (200-400 nm).
Q2: What is the typical wavelength for detecting Alfacalcidol and its impurities?
A2: Due to the lack of a strong chromophore, analysis is often performed at lower UV wavelengths, typically between 200 nm and 220 nm, to maximize the signal from the carbon-carbon double bonds. However, this can lead to higher baseline noise and interference from mobile phase components.
Q3: What are the primary challenges when quantifying Alfacalcidol Impurity C at low levels?
A3: The main challenges are poor sensitivity and a low signal-to-noise ratio. This makes it difficult to achieve the low limits of detection (LOD) and quantification (LOQ) often required by regulatory bodies for impurity profiling.
Troubleshooting Guide: Overcoming Low UV Absorbance
This guide provides a systematic approach to improving the detection of Alfacalcidol Impurity C.
Option 1: Optimization of UV Detection
Issue: The peak for Impurity C is very small or indistinguishable from the baseline noise.
Solution:
-
Lower the Detection Wavelength: Attempt analysis at a lower wavelength, such as 205 nm. While this can increase the signal, it may also increase baseline noise. Ensure the mobile phase components (e.g., buffer salts, additives) have a low cutoff and do not absorb at this wavelength.
-
Increase Concentration: If possible for method validation purposes (e.g., determining retention time), analyze a more concentrated sample to confirm the peak's location.
Option 2: Employing Alternative HPLC Detectors
If optimizing the UV detector is insufficient, using a detector that does not rely on chromophores is the next logical step.[3][4][5]
Available Technologies:
-
Charged Aerosol Detector (CAD): A universal detector that measures any non-volatile and many semi-volatile analytes.[6][7] Its response is independent of the analyte's chemical properties, making it ideal for compounds without chromophores.[8][9]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.[10] The mobile phase is evaporated, and the remaining analyte particles scatter a light beam.[4]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the identity of the impurity based on its mass-to-charge ratio.[11]
Data Comparison: Hypothetical Detector Performance
| Detector Type | Limit of Quantification (LOQ) | Gradient Compatible? | Key Advantage | Key Disadvantage |
| UV-Vis (at 210 nm) | ~50 ng/mL | Yes | Simple, common | Poor sensitivity for Impurity C |
| ELSD | ~10-20 ng/mL | Yes | Universal detection | Non-linear response |
| CAD | ~1-5 ng/mL | Yes | High sensitivity, more uniform response than ELSD[6] | Requires volatile mobile phase |
| MS (SIM mode) | <1 ng/mL | Yes | Highest sensitivity and specificity | Higher cost and complexity |
Option 3: Chemical Derivatization
When alternative detectors are not available, chemical derivatization can be used to attach a chromophore or fluorophore to the Impurity C molecule, significantly enhancing its detectability with a standard UV or Fluorescence detector.[1][12][13]
What is Derivatization? It is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis.[14][15] For HPLC, this typically involves adding a molecule with strong UV-absorbing or fluorescent properties.[14]
Recommended Approach: Pre-column Derivatization of Hydroxyl Groups
The hydroxyl (-OH) groups on Alfacalcidol Impurity C are suitable targets for derivatization.[16] A common and effective method is esterification using a reagent with a strong chromophore, such as Benzoyl Chloride.[15][17]
Experimental Protocols
Protocol: Pre-column Derivatization with Benzoyl Chloride
This protocol is a representative example and should be optimized for your specific sample matrix and concentration levels.
1. Reagents and Materials:
-
Sample containing Alfacalcidol Impurity C dissolved in anhydrous acetonitrile.
-
Derivatization Reagent: 10% (v/v) Benzoyl Chloride in anhydrous acetonitrile.
-
Catalyst: Anhydrous Pyridine.
-
Quenching Solution: HPLC-grade Methanol.
-
HPLC vials.
-
Heating block or water bath.
2. Procedure:
-
Pipette 100 µL of the sample solution into an HPLC vial.
-
Add 50 µL of anhydrous Pyridine.
-
Add 50 µL of the 10% Benzoyl Chloride solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block at 60°C for 30 minutes.
-
Remove the vial and allow it to cool to room temperature.
-
Add 300 µL of Methanol to quench the reaction by consuming excess Benzoyl Chloride.
-
Vortex for 30 seconds.
-
The sample is now ready for injection into the HPLC system.
3. HPLC Conditions (Post-Derivatization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water.
-
Detection Wavelength: 230 nm (for the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Data Comparison: Impact of Derivatization
| Method | Peak Area (arbitrary units) | Signal-to-Noise (S/N) Ratio |
| Direct UV (210 nm) | 1,500 | 8 |
| Post-Derivatization (230 nm) | 250,000 | >500 |
This table illustrates the significant improvement in signal intensity and S/N ratio that can be achieved through chemical derivatization, enabling accurate and precise quantification of Alfacalcidol Impurity C.
References
- 1. veeprho.com [veeprho.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. marshallscientific.com [marshallscientific.com]
- 6. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 7. Learn how Charged Aerosol Detection can be used for both routine and complex analyses | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. How Charged Aerosol Detection isRevolutionizing HPLC Analysis - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Derivatization in HPLC - HTA [hta-it.com]
- 14. researchgate.net [researchgate.net]
- 15. sdiarticle4.com [sdiarticle4.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Improving peak shape and resolution in Alfacalcidol impurity analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Alfacalcidol (B1684505), achieving optimal peak shape and resolution is paramount for accurate impurity profiling and ensuring drug quality. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of Alfacalcidol and its related substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Alfacalcidol impurities, providing potential causes and actionable solutions.
Q1: What are the common impurities of Alfacalcidol I should be aware of?
A1: According to the European Pharmacopoeia, specified impurities for Alfacalcidol include:
-
Impurity A (trans-alfacalcidol): An isomer of Alfacalcidol.
-
Impurity B (1β-calcidol): Another stereoisomer of Alfacalcidol.
-
Impurity C: The triazoline adduct of pre-alfacalcidol.
-
Pre-alfacalcidol: A reversible isomer of Alfacalcidol that can form in solution depending on temperature and time.[1][2]
It is crucial to have a chromatographic method capable of separating these impurities from the main Alfacalcidol peak and from each other.
Q2: I'm observing significant peak tailing for the Alfacalcidol peak. What are the likely causes and how can I fix it?
A2: Peak tailing, where the peak's trailing edge is drawn out, can compromise peak integration and resolution. Common causes and solutions are outlined below.
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | - Use a column with low silanol activity or a modern, end-capped column. - Adjust the mobile phase pH to suppress the ionization of silanols (typically lower pH for reversed-phase). - Add a competitive base to the mobile phase in small concentrations. |
| Column Contamination/Aging | - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. |
| Column Overload | - Reduce the sample concentration or injection volume. |
| Mobile Phase pH close to Analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Alfacalcidol and its impurities. |
Q3: My chromatogram shows peak fronting for Alfacalcidol and its impurities. What should I investigate?
A3: Peak fronting, the inverse of tailing, is often caused by sample overload or issues with the sample solvent.
| Potential Cause | Recommended Solution(s) |
| Sample Overload | - Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample. |
| Inappropriate Sample Solvent | - Ensure the sample solvent is weaker than or of similar strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte band to spread. |
| Column Collapse | - This is a more severe issue, often resulting from operating the column outside its recommended pH or temperature range. If suspected, the column will likely need to be replaced. |
Q4: I am seeing split peaks for what should be a single component. What could be the reason?
A4: Split peaks can arise from issues at the point of injection or problems with the column itself.
| Potential Cause | Recommended Solution(s) |
| Partially Blocked Column Frit | - Reverse-flush the column (if the manufacturer's instructions permit). - If the problem persists, the frit may need to be replaced, or the entire column. |
| Column Void or Channeling | - This indicates a compromised column bed and typically requires column replacement. |
| Sample Solvent Incompatibility | - Dissolve the sample in the mobile phase or a solvent of similar or weaker elution strength. |
| Co-elution of Isomers | - In the case of Alfacalcidol, what appears to be a split peak could be the co-elution of closely related isomers like pre-alfacalcidol. Method optimization to improve resolution is necessary. |
Q5: How can I improve the resolution between Alfacalcidol and its closely related impurities, such as Impurity A and Pre-alfacalcidol?
A5: Achieving baseline separation between Alfacalcidol and its structurally similar impurities is a common challenge. The following parameters can be adjusted to enhance resolution.
| Parameter to Adjust | Recommended Action |
| Mobile Phase Composition | - Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the strong solvent will generally increase retention and may improve separation. |
| Mobile Phase pH | - Small adjustments to the mobile phase pH can alter the ionization state of the analytes and the stationary phase, potentially improving selectivity. |
| Column Temperature | - Decreasing the column temperature can sometimes increase resolution by enhancing selectivity, although it will also increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. |
| Flow Rate | - Lowering the flow rate can lead to better resolution by increasing the number of theoretical plates. |
| Stationary Phase | - Consider a different column chemistry. If using a standard C18 column, switching to a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity. - Using a column with smaller particle size (e.g., transitioning from HPLC to UPLC) will significantly increase efficiency and resolution. |
A Chinese patent suggests that a separation degree of higher than 1.5 between each impurity peak and the main peak can be achieved.[3]
Experimental Protocols
Below are detailed methodologies for the analysis of Alfacalcidol and its related substances, synthesized from publicly available methods.
Protocol 1: Reversed-Phase HPLC Method for Alfacalcidol and Related Substances
This protocol is based on methods described in the European Pharmacopoeia and other related publications.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: End-capped octadecylsilyl silica (B1680970) gel for chromatography (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, water, and ammonia (B1221849) (e.g., 800:200:1 v/v/v). The exact ratio may need to be adjusted to achieve the desired resolution.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 100 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
System Suitability:
-
Resolution: The resolution between the peaks due to pre-alfacalcidol and alfacalcidol should be at least 4.0. To achieve this, a system suitability solution can be prepared by heating a reference solution of Alfacalcidol to induce the formation of pre-alfacalcidol.[1]
-
Repeatability: The relative standard deviation of replicate injections of the Alfacalcidol standard should be within acceptable limits (e.g., ≤ 2.0%).
-
Protocol 2: UPLC Method for Fast Analysis of Alfacalcidol Impurities
Ultra-Performance Liquid Chromatography (UPLC) can be employed for a faster and more efficient separation.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution may be beneficial. For example:
-
Solvent A: Water with 0.1% formic acid or ammonia.
-
Solvent B: Acetonitrile with 0.1% formic acid or ammonia.
-
A shallow gradient from a lower to a higher percentage of Solvent B.
-
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: Controlled, typically between 30°C and 40°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 1 - 5 µL.
-
Sample Preparation: Similar to the HPLC method, dissolve the sample in the initial mobile phase composition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Alfacalcidol impurities.
Table 1: Typical HPLC Operating Parameters
| Parameter | Value |
| Column Dimensions | 250 mm x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase | Acetonitrile:Water:Ammonia (800:200:1 v/v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 100 µL |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Pre-alfacalcidol/Alfacalcidol) | ≥ 4.0 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in Alfacalcidol analysis.
Logical Approach to Improving Resolution
This diagram outlines a step-by-step approach to enhancing the separation between Alfacalcidol and its impurities.
References
Minimizing on-column degradation of Alfacalcidol during HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Alfacalcidol (B1684505) during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Alfacalcidol degradation during HPLC analysis?
A1: Alfacalcidol is susceptible to degradation under several conditions, which can occur both before and during HPLC analysis. The primary causes include:
-
pH-related degradation: Alfacalcidol is known to degrade in both acidic and basic mobile phases.[1] Forced degradation studies have shown significant degradation when exposed to acid and base.[1]
-
Oxidative degradation: The molecule is sensitive to oxidation.[1] Care should be taken to use high-purity solvents and consider de-gassing the mobile phase.
-
On-column degradation: Interactions with the stationary phase, particularly exposed silanol (B1196071) groups on silica-based columns, can catalyze the degradation of Alfacalcidol.[2] This can manifest as peak tailing, reduced peak area, and the appearance of new impurity peaks.
-
Isomerization: Alfacalcidol can exist in equilibrium with its pre-isomer, pre-alfacalcidol. This isomerization is temperature-dependent, and the two isomers may have different UV responses, leading to analytical errors.[3][4]
-
Light and Temperature Sensitivity: Alfacalcidol is sensitive to light and temperature.[1] Samples and standards should be protected from light and stored at appropriate temperatures.
Q2: I am observing extra peaks in my chromatogram that are not present in my standard. What could be the cause?
A2: The appearance of extra peaks in your chromatogram can be attributed to several factors:
-
On-column degradation: As mentioned in Q1, Alfacalcidol can degrade on the HPLC column, leading to the formation of degradation products that appear as new peaks.[2]
-
Co-eluting impurities: The extra peaks could be impurities from the sample matrix or excipients that co-elute with the analyte. It is important to run a blank (placebo) injection to confirm this.
-
Degradation in solution: The sample may have degraded after preparation and before injection. It is crucial to assess the stability of Alfacalcidol in the chosen sample solvent.
-
Presence of isomers: The extra peak could be an isomer of Alfacalcidol, such as pre-alfacalcidol.[3][4]
Q3: My Alfacalcidol peak area is inconsistent and decreasing over a sequence of injections. What should I do?
A3: A decreasing peak area for Alfacalcidol over a sequence of injections is a strong indicator of on-column degradation or instability in the autosampler. Here are some troubleshooting steps:
-
Evaluate Column Inertness: The issue might be due to active sites on the column. Consider using a column with low silanol activity or a modern, highly end-capped column.[2][5]
-
Modify Mobile Phase: Adding a small amount of a weak acid, like acetic acid, to the mobile phase can sometimes help to suppress the ionization of silanol groups and reduce their interaction with the analyte.[2]
-
Check Sample Stability: Ensure your sample is stable in the autosampler over the duration of the analysis. You can test this by re-injecting the same vial at different time points.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence.
Troubleshooting Guides
Issue 1: Peak Tailing and Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Use a column with end-capping or a base-deactivated stationary phase. Consider a column with low silanol activity.[5] |
| Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (use with caution as it can affect column lifetime). | |
| Lower the mobile phase pH slightly with a weak acid like formic or acetic acid to suppress silanol activity.[2] | |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, dichloromethane) according to the manufacturer's instructions. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, particularly the organic modifier and its ratio to the aqueous phase. |
Issue 2: Appearance of Unexpected Peaks (Degradants)
| Potential Cause | Troubleshooting Step |
| On-Column Degradation | As described in Issue 1, use a more inert column and consider mobile phase additives.[2] |
| Reduce the column temperature to minimize thermally induced degradation. | |
| Sample Degradation Prior to Injection | Prepare samples fresh and analyze them immediately. Protect samples from light and heat.[1] |
| Evaluate the stability of Alfacalcidol in your chosen diluent. | |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Degas the mobile phase to remove dissolved oxygen. |
| Contaminated System | Flush the entire HPLC system, including the injector and detector, with appropriate cleaning solvents. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Alfacalcidol Analysis
This method is suitable for the analysis of Alfacalcidol in pharmaceutical formulations.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of Acetonitrile and Methanol (B129727) in a 95:5 (v/v) ratio. The mobile phase should be filtered through a 0.2 µm filter and sonicated before use.[6]
-
Flow Rate: 2.0 mL/min.[6]
-
Detection: UV at 285 nm.[6]
-
Injection Volume: 10 µL for standard and 50 µL for sample.[6]
-
Column Temperature: 30 °C.[7]
-
Sample Preparation:
-
For capsules, accurately weigh the contents of a representative number of capsules.
-
Dissolve a portion of the powder equivalent to a known amount of Alfacalcidol in a suitable solvent like methanol or a mixture of hexane (B92381) and methanol.[6][8]
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.[8]
-
-
Standard Preparation: Prepare a standard solution of Alfacalcidol reference standard in the same solvent as the sample.[6]
Protocol 2: Normal-Phase HPLC Method for Alfacalcidol Analysis
This method can be used for the separation of Alfacalcidol and its related substances.
-
Column: Silica, 250 x 4.6 mm, 3 µm particle size.[1]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), Tetrahydrofuran (THF), and Acetic Acid in a 920:40:40:2 (v/v/v/v) ratio. The mobile phase should be sonicated for 5 minutes before use.[1]
-
Flow Rate: 2.0 mL/min.[1]
-
Detection: UV at 265 nm.[1]
-
Injection Volume: 100 µL.[1]
-
Column Temperature: 37 °C.[1]
-
Sample Preparation: The mobile phase can be used as the diluent for sample and standard preparation.[1]
Quantitative Data Summary
Table 1: Forced Degradation of Alfacalcidol
The following table summarizes the degradation of Alfacalcidol under various stress conditions as reported in a validation study.[1]
| Stress Condition | % Degradation (0.25 mcg Capsule) | % Degradation (1.0 mcg Capsule) |
| Acid (1 hour) | 17.2 | 14.7 |
| Base (1 hour) | 18.8 | 16.1 |
| Oxidation (1 hour) | 5.9 | 16.2 |
| Humidity | 1.9 | 0.3 |
| UV Light | -0.5 | 0.1 |
| Visible Light | 3.8 | 1.2 |
| Thermal | 0.1 | 0.7 |
Visualizations
Troubleshooting Workflow for On-Column Degradation
A troubleshooting workflow for addressing on-column degradation of Alfacalcidol.
Logical Relationship of Factors Causing Alfacalcidol Degradation
Factors contributing to the degradation of Alfacalcidol during HPLC analysis.
References
- 1. ijrti.org [ijrti.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Alfacalcidol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scribd.com [scribd.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
Addressing matrix effects in the LC-MS/MS analysis of Alfacalcidol Impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Alfacalcidol Impurity C.
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for Alfacalcidol Impurity C.
This issue is often attributable to matrix effects, which can cause ion suppression or enhancement. The following steps provide a systematic approach to troubleshooting and mitigating these effects.
Q1: How can I determine if matrix effects are impacting my analysis of Alfacalcidol Impurity C?
A1: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A constant flow of a standard solution of Alfacalcidol Impurity C is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal of the analyte indicate the presence of co-eluting matrix components that suppress or enhance the signal.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[2] The response of Alfacalcidol Impurity C in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Q2: My results show significant ion suppression for Alfacalcidol Impurity C. What are the primary causes?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis.[3][4] The primary causes include:
-
Co-eluting Endogenous Compounds: Biological matrices contain numerous endogenous components like phospholipids, salts, and proteins that can co-elute with Alfacalcidol Impurity C and compete for ionization in the MS source.[5][6]
-
Ionization Competition: High concentrations of co-eluting compounds can saturate the electrospray ionization (ESI) process, reducing the ionization efficiency of the target analyte.[7][8]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the formation of gas-phase ions.[8]
Q3: What strategies can I employ to mitigate matrix effects for Alfacalcidol Impurity C analysis?
A3: A multi-pronged approach is often the most effective way to address matrix effects.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering compounds.[5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away interferences. This is often the most effective technique for complex matrices.[3]
-
-
Chromatographic Separation: Modifying the LC method can separate Alfacalcidol Impurity C from co-eluting interferences.
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between the analyte and matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Diverter Valve: Use a diverter valve to direct the initial and final portions of the LC eluent, which often contain high concentrations of salts and other unretained compounds, to waste instead of the MS source.
-
-
Use of an Appropriate Internal Standard (IS): An IS is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled (SIL) IS: An SIL-IS of Alfacalcidol Impurity C is the ideal choice as it co-elutes and experiences the same degree of matrix effects as the analyte, providing the most accurate correction.[3][7]
-
Structural Analog IS: If an SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.
-
-
Consider Derivatization: Alfacalcidol and its impurities have low ionization efficiency.[9][10] Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve ionization and sensitivity, potentially moving the analyte to a cleaner region of the chromatogram.[9][10][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Standard Solution: Dissolve a known amount of Alfacalcidol Impurity C reference standard in the final mobile phase composition to achieve a specific concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., plasma, serum) using the intended sample preparation method.
-
Prepare Post-Extraction Spiked Samples: Spike the extracted blank matrix samples with the Alfacalcidol Impurity C reference standard to the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Inject the neat standard solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
Parameter Formula Matrix Factor (MF) (Mean Peak Area of Analyte in Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution) IS Normalized MF (Mean Peak Area Ratio of Analyte/IS in Spiked Matrix) / (Mean Peak Area Ratio of Analyte/IS in Neat Solution)
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove less polar interferences.
-
Elution: Elute Alfacalcidol Impurity C from the cartridge using an appropriate solvent mixture (e.g., methanol or acetonitrile (B52724) with a small percentage of a modifier like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Data Presentation
Table 1: Matrix Effect Assessment of Alfacalcidol Impurity C in Human Plasma
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %RSD |
| Analyte Peak Area (Neat Solution) | 152,345 | 155,678 | 153,987 | 154,765 | 151,987 | 156,123 | 154,148 | 1.1% |
| Analyte Peak Area (Post-Spike) | 98,765 | 101,234 | 99,543 | 97,890 | 102,345 | 98,999 | 99,796 | 1.7% |
| Matrix Factor (MF) | 0.65 | 0.65 | 0.65 | 0.63 | 0.67 | 0.63 | 0.65 | 2.5% |
| IS Peak Area (Post-Spike) | 123,456 | 125,678 | 124,876 | 122,987 | 126,123 | 123,765 | 124,481 | 1.0% |
| Analyte/IS Ratio (Neat Solution) | 1.23 | 1.24 | 1.23 | 1.25 | 1.22 | 1.26 | 1.24 | 1.2% |
| Analyte/IS Ratio (Post-Spike) | 0.80 | 0.81 | 0.80 | 0.79 | 0.81 | 0.80 | 0.80 | 1.0% |
| IS Normalized MF | 0.65 | 0.65 | 0.65 | 0.63 | 0.66 | 0.63 | 0.65 | 2.0% |
This table illustrates significant ion suppression (MF < 1) and the importance of using an appropriate internal standard.
Frequently Asked Questions (FAQs)
Q4: Can I use a different ionization technique to reduce matrix effects?
A4: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects.[6] APCI is generally less susceptible to ion suppression from non-volatile salts and other matrix components. However, the suitability of APCI depends on the analyte's ability to be ionized by this technique. For Alfacalcidol and its impurities, which have low intrinsic ionizability, derivatization may still be necessary even with APCI.[9][10]
Q5: What is the chemical structure of Alfacalcidol Impurity C?
A5: Alfacalcidol Impurity C has a molecular formula of C35H49N3O4 and a molecular weight of 575.78 g/mol .[][13][14] It is an impurity of Alfacalcidol, which is a vitamin D analog.[][15]
Q6: Are there any specific challenges related to the analysis of Alfacalcidol and its impurities?
A6: Yes, the analysis of Alfacalcidol and its impurities presents several challenges:
-
Low Therapeutic Dose: Alfacalcidol is administered in very low doses, resulting in low concentrations in biological matrices.[10]
-
Poor Ionization Efficiency: These compounds do not ionize well with ESI or APCI, leading to poor sensitivity in LC-MS/MS analysis.[9][10][11]
-
Structural Similarity to Endogenous Compounds: The steroidal structure of Alfacalcidol is similar to endogenous steroids and other lipids, which can cause significant matrix interference.
Q7: How can I improve the sensitivity of my assay for Alfacalcidol Impurity C?
A7: To improve sensitivity, consider the following:
-
Derivatization: As mentioned, derivatization with reagents like PTAD can significantly enhance the ionization efficiency and, consequently, the sensitivity of the assay.[9][10][11]
-
Instrument Optimization: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are fully optimized for the specific transitions of the derivatized Alfacalcidol Impurity C.
-
Sample Pre-concentration: Utilize larger sample volumes and incorporate a pre-concentration step in your sample preparation protocol, such as SPE.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. [PDF] Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS | Semantic Scholar [semanticscholar.org]
- 10. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]
- 14. Impurity C of Alfacalcidol | CAS:82266-85-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. mybiosource.com [mybiosource.com]
Technical Support Center: Optimization of Derivatization for Alfacalcidol Impurity C Analysis
Welcome to the technical support center for the optimization of the derivatization reaction of Alfacalcidol Impurity C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analytical method development for this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is Alfacalcidol Impurity C and why is its derivatization necessary for analysis?
Alfacalcidol Impurity C is a related substance of Alfacalcidol, a synthetic vitamin D analog.[][2][3][4][5] Derivatization is often required for the analysis of Alfacalcidol and its impurities, including Impurity C, for several reasons:
-
Enhanced Detection: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), may suffer from low sensitivity for underivatized steroidal compounds which lack strong chromophores.[6][7][8]
-
Improved Chromatographic Properties: Derivatization can increase the volatility of the analyte for GC analysis or improve its retention and peak shape in reverse-phase HPLC.[7][9]
-
Increased Specificity: Derivatization can target specific functional groups, leading to a more selective analysis and reducing matrix interference.
Q2: What are the common derivatization techniques for steroidal compounds like Alfacalcidol Impurity C?
Common derivatization methods for steroids include:
-
Silylation: This is a widely used technique for GC analysis where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[10][11][12] Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
Acylation: This method reduces the polarity of hydroxyl and amino groups and can introduce a UV-absorbing or fluorescent tag for enhanced detection in HPLC.[9]
-
Alkylation: This technique also serves to decrease the polarity of the analyte.
-
Diels-Alder Reaction: For conjugated diene systems, as found in vitamin D analogs, reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used. This has been successfully applied to Alfacalcidol for LC-MS analysis, significantly improving the limit of detection.[13][14]
Q3: Which analytical technique is most suitable for analyzing derivatized Alfacalcidol Impurity C?
The choice of analytical technique depends on the derivatization method used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable derivatives, such as those produced by silylation.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Suitable for derivatives with chromophoric or fluorophoric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique that can be used for a wide range of derivatives, including those from PTAD reactions.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of Alfacalcidol Impurity C.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivative Peak | Incomplete reaction due to moisture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatizing agents under inert gas. |
| Inactive derivatizing reagent. | Use a fresh bottle of the derivatizing reagent. Check the expiration date. | |
| Non-optimal reaction temperature or time. | Optimize the reaction temperature and time. For silylation, heating is often required (e.g., 60-80°C).[11] For PTAD derivatization of Alfacalcidol, 40 minutes at room temperature has been reported to be effective.[13] | |
| Steric hindrance around the hydroxyl groups of Impurity C. | Consider using a less bulky derivatizing agent or a catalyst to enhance the reaction. | |
| Multiple Derivative Peaks for a Single Analyte | Formation of isomers or byproducts. | Optimize reaction conditions (temperature, time, reagent concentration) to favor the formation of a single, stable derivative.[15] |
| Presence of residual starting material. | Increase the reaction time or the amount of derivatizing reagent. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Precisely control all reaction parameters, including temperature, time, and reagent volumes. Use an internal standard to correct for variations. |
| Degradation of the derivative. | Analyze the samples immediately after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigerated, protected from light). | |
| Interference from Reagent Byproducts | Excess derivatizing reagent or its byproducts co-eluting with the analyte. | Optimize the amount of derivatizing reagent. Perform a sample clean-up step after derivatization (e.g., liquid-liquid extraction or solid-phase extraction). |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis (General Procedure for Steroids)
This is a general protocol for the silylation of steroidal compounds and should be optimized for Alfacalcidol Impurity C.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Alfacalcidol Impurity C in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile).
-
Derivatization:
-
Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS system.
Protocol 2: PTAD Derivatization for LC-MS Analysis (Adapted from Alfacalcidol)
This protocol is adapted from a validated method for Alfacalcidol and may be a good starting point for Impurity C.[13]
-
Sample Extraction (if in a complex matrix):
-
Perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) to isolate the analyte.[13]
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a solvent like ethyl acetate.
-
Allow the reaction to proceed at room temperature in the dark for approximately 40 minutes.[13]
-
-
Reaction Quenching: Add a small volume of a protic solvent like ethanol (B145695) to quench the excess PTAD.
-
Final Preparation: Dry the solution and reconstitute the residue in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Reagents for Steroid Analysis
| Derivatization Reagent | Target Functional Group | Typical Analytical Technique | Advantages | Disadvantages |
| MSTFA / BSTFA | Hydroxyl, Carboxyl | GC-MS | Forms stable and volatile derivatives.[10] | Moisture sensitive; may require heating. |
| PTAD | Conjugated Diene | LC-MS, HPLC-UV | Highly reactive; significantly improves ionization for MS.[13][14] | Reagent can be unstable; reaction needs to be optimized. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC-Fluorescence | Produces highly fluorescent derivatives.[16] | Slow reaction; byproducts can interfere.[16] |
| Acylating Reagents | Hydroxyl, Thiol, Amino | GC, HPLC | Can introduce a chromophore; derivatives are hydrolytically stable.[9] | Reagents can be hazardous and moisture-sensitive.[9] |
Table 2: Optimization Parameters for Derivatization Reaction
| Parameter | Range for Optimization | Rationale |
| Temperature | Room Temperature to 100°C | Affects reaction kinetics. Higher temperatures can accelerate the reaction but may also lead to degradation.[11] |
| Time | 10 minutes to 2 hours | Insufficient time leads to an incomplete reaction, while excessive time may cause byproduct formation.[15] |
| Reagent Concentration | Stoichiometric to large excess | A sufficient excess of the reagent is needed to drive the reaction to completion, but a very large excess can cause interference. |
| Solvent | Aprotic solvents (e.g., Pyridine, Acetonitrile, Ethyl Acetate) | The choice of solvent can influence the reaction rate and the stability of the derivative. |
| Catalyst | (e.g., NH₄I, DTT for silylation) | Can significantly improve the reaction rate, especially for sterically hindered groups.[11] |
Visualizations
References
- 2. Alfacalcidol EP Impurity C - CAS - 82266-85-1 | Axios Research [axios-research.com]
- 3. molcan.com [molcan.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. welch-us.com [welch-us.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 9. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 10. gcms.cz [gcms.cz]
- 11. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Alfacalcidol impurities during sample extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Alfacalcidol and its impurities during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the common causes for poor recovery of Alfacalcidol and its impurities during sample extraction?
Poor recovery can stem from several factors related to the chemical nature of Alfacalcidol and the extraction procedure itself. Common causes include:
-
Analyte Loss During Extraction Steps: The target impurities may be lost in the loading or wash fractions during Solid-Phase Extraction (SPE) or discarded in the aqueous phase during Liquid-Liquid Extraction (LLE).[1][2]
-
Irreversible Adsorption: Alfacalcidol and its impurities may strongly and irreversibly bind to the stationary phase of the SPE cartridge.[2]
-
Degradation of Analytes: Alfacalcidol is sensitive to light, temperature, and humidity.[3] Improper handling and storage can lead to the degradation of the parent molecule and its impurities. The primary degradation product is its isomer, pre-alfacalcidol.[3][4]
-
Incomplete Elution: The solvent used for elution may not be strong enough to completely recover the analytes from the SPE sorbent.[5]
-
Inconsistent Sample Pre-treatment: Incomplete dissolution of the sample can lead to variable and poor recovery.[2]
Question 2: How can I determine at which step of my SPE protocol the Alfacalcidol impurities are being lost?
To pinpoint where the loss of analytes is occurring, it is recommended to collect and analyze the fractions from each step of the SPE process.[1][2] This systematic approach will help you identify if the impurities are being washed away during loading and washing, or if they remain bound to the sorbent after elution.
Question 3: My Alfacalcidol impurities are found in the loading and wash fractions. What adjustments can I make to my SPE method?
If your analytes are being lost during the loading and washing steps, it indicates insufficient binding to the sorbent.[2] Consider the following adjustments:
-
Optimize the Loading Solvent: The analyte may have a higher affinity for the loading solvent than the sorbent. You can try diluting the sample with a weaker solvent or changing the polarity of the loading solvent to enhance the analyte's affinity for the sorbent.[2]
-
Adjust the pH: Modify the pH of the sample to increase the interaction between the analyte and the sorbent.[2]
-
Decrease the Flow Rate: Reducing the flow rate during sample loading allows for more interaction time between the analytes and the sorbent, which can improve binding.[2]
-
Select a Stronger Sorbent: If the above adjustments are not effective, consider using an SPE sorbent with a higher affinity for your target impurities.[2]
-
Weaker Wash Solvent: The solvent used for washing might be too strong, causing the premature elution of your analytes. Switch to a weaker wash solvent.[2]
Question 4: What should I do if the recovery of Alfacalcidol impurities is still low after optimizing the loading and washing steps?
If the impurities are not in the loading or wash fractions, they are likely still bound to the SPE cartridge. In this case, focus on the elution step:
-
Increase Elution Solvent Strength: Use a stronger elution solvent to effectively disrupt the interactions between the analytes and the sorbent.[5][6]
-
Optimize Elution Solvent pH: Adjusting the pH of the elution solvent can improve the recovery of your target compounds.[6]
-
Incorporate a Soak Step: Allowing the elution solvent to remain in contact with the sorbent for a few minutes (a "soak step") can enhance the elution efficiency.[2]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Alfacalcidol from Tablets
This protocol is adapted from a method for extracting Alfacalcidol from tablet formulations.[7]
-
Sample Preparation: Place 50 Alfacalcidol tablets into a 50mL colorimetric tube.
-
Disintegration: Add 25mL of water and vortex until the tablets are completely disintegrated.
-
Extraction: Add 10mL of ethyl acetate, shake vigorously, and allow the layers to separate.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3 and 4) two more times, combining the organic layers.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of a methanol/water mixture (e.g., 80:20 v/v) for analysis.[7]
Protocol 2: General Solid-Phase Extraction (SPE) Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting poor recovery in SPE.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Do not allow the sorbent to dry out before loading the sample.[2]
-
Equilibration: Equilibrate the cartridge with the sample loading solvent.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1 mL/min).[2] Collect the flow-through for analysis.
-
Washing: Wash the cartridge with a wash solvent designed to remove interferences while retaining the analytes. Collect the wash fraction for analysis.
-
Elution: Elute the target analytes with an appropriate elution solvent. Collect the eluate.
-
Analysis: Analyze the collected fractions (flow-through, wash, and eluate) to determine the location of the lost analytes.
Data Presentation
Table 1: Troubleshooting Guide for Low Recovery of Alfacalcidol Impurities in SPE
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Analyte in Loading Fraction | Insufficient analyte binding to the sorbent.[2] | Decrease loading flow rate, adjust sample pH, or dilute the sample with a weaker solvent.[2] | Increased retention of analytes on the sorbent. |
| Analyte in Wash Fraction | Wash solvent is too strong.[2] | Use a weaker wash solvent or decrease the percentage of the strong solvent in the wash mixture. | Removal of interferences without eluting the target analytes. |
| Analyte Not in Eluate | Analyte is irreversibly bound to the sorbent, or the elution solvent is too weak.[2][5] | Use a stronger elution solvent, adjust the pH of the elution solvent, or incorporate a soak step.[2][5] | Complete elution of the target analytes from the sorbent. |
| Inconsistent Recovery | Inconsistent sample pre-treatment or variable flow rates.[2] | Ensure complete dissolution of the sample and use a consistent, slow flow rate for loading.[2] | Improved reproducibility of the extraction method. |
Visualizations
Caption: Troubleshooting workflow for poor recovery of Alfacalcidol impurities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. CN108663442A - A kind of inspection method of the Alfacalcidol tablet in relation to substance - Google Patents [patents.google.com]
Strategies to prevent the isomerization of Alfacalcidol during analysis
Welcome to the technical support center for Alfacalcidol (B1684505) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of Alfacalcidol during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven strategies to ensure the accuracy and reliability of your results.
I. Troubleshooting Guides
This section addresses common issues encountered during the analysis of Alfacalcidol, providing step-by-step solutions to overcome these challenges.
Issue 1: Appearance of an unexpected peak eluting close to the Alfacalcidol peak.
-
Question: I am observing an extra peak in my chromatogram that is not present in my standard solution. What could be the cause and how can I resolve it?
-
Answer: An unexpected peak eluting near Alfacalcidol is often its isomer, pre-alfacalcidol. This isomerization can be triggered by exposure to heat or light.[1][2]
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that samples and standards are protected from light by using amber vials or covering vials with aluminum foil.[3][4] Store all solutions at controlled room temperature or refrigerated, and avoid exposure to high temperatures.
-
Optimize HPLC Method: Consider using a different HPLC method with orthogonal selectivity, such as switching from a normal-phase to a reversed-phase column, to better resolve the two isomers.
-
Perform Stress Testing: To confirm if the peak is a degradation product, intentionally expose a sample to heat (e.g., 60°C) and UV light and observe the growth of the unknown peak.
-
-
Issue 2: Low recovery of Alfacalcidol from the sample matrix.
-
Question: My recovery of Alfacalcidol is consistently low. What are the potential reasons and how can I improve it?
-
Answer: Low recovery can be due to several factors including adsorption to surfaces, incomplete extraction, or degradation during sample preparation.
-
Troubleshooting Steps:
-
Minimize Adsorption: Alfacalcidol can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes. The addition of a surfactant like 0.1% (w/v) sodium dodecyl sulfate (B86663) (SDS) to the dissolution medium can also reduce adsorption.
-
Optimize Extraction: If performing a liquid-liquid extraction, ensure the solvent choice and pH are optimal for Alfacalcidol. Dichloromethane has been reported as an effective extraction solvent.
-
Check for Degradation: As mentioned previously, minimize exposure to heat and light during all sample preparation steps.
-
-
Issue 3: High baseline noise or ghost peaks in the chromatogram.
-
Question: I am experiencing a noisy baseline and observing ghost peaks in my HPLC analysis. What could be the cause and how can I fix it?
-
Answer: A noisy baseline or ghost peaks can result from contaminated solvents, a dirty injector, or late-eluting compounds from previous injections.[5][6]
-
Troubleshooting Steps:
-
Ensure Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Degas the mobile phase before use.[6]
-
Clean the System: Flush the injector and the entire HPLC system with a strong solvent to remove any contaminants.
-
Implement a Column Wash Step: After each run or batch of samples, include a high-organic wash step to elute any strongly retained compounds from the column.[5]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of Alfacalcidol?
A1: The primary factors are exposure to heat and light (especially UV radiation).[1][2] Alfacalcidol is known to be sensitive to these conditions, which can lead to its conversion to pre-alfacalcidol, an isomer that can interfere with accurate quantification.
Q2: What are the recommended storage conditions for Alfacalcidol solutions to prevent isomerization?
A2: To minimize isomerization, Alfacalcidol solutions should be:
-
Stored in amber glass vials or vials wrapped in aluminum foil to protect from light.[3][4]
-
Kept at a controlled, cool temperature . Refrigeration is often recommended for long-term storage.
-
Prepared fresh daily if possible. One study indicated that an Alfacalcidol solution was stable for 24 hours at room temperature when kept in the dark.[7]
Q3: Can the choice of solvent affect the stability of Alfacalcidol?
A3: Yes, the solvent can influence stability. Alfacalcidol is freely soluble in alcohols like ethanol (B145695) and methanol (B129727).[3] Stock solutions are often prepared in these solvents. For analysis, it is crucial to ensure the sample solvent is compatible with the mobile phase to avoid precipitation and peak distortion.
Q4: Is derivatization a viable strategy to prevent isomerization during analysis?
A4: Yes, derivatization can be an effective strategy, particularly for LC-MS analysis. Derivatizing Alfacalcidol with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can improve its ionization efficiency and may also stabilize the molecule, preventing on-column isomerization.[7][8]
III. Quantitative Data on Alfacalcidol Stability
While specific kinetic data on Alfacalcidol isomerization is not extensively published, the following table summarizes the qualitative impact of various factors and provides recommended preventative measures.
| Factor | Impact on Alfacalcidol Stability | Recommended Preventative Measures |
| Temperature | Increased temperature accelerates the rate of isomerization to pre-alfacalcidol. | - Store stock solutions and samples at controlled low temperatures (refrigerated if possible).- Avoid heating samples during preparation.- Use a column oven to maintain a consistent and moderate column temperature during HPLC analysis. |
| Light Exposure | Exposure to light, particularly UV radiation, can induce photoisomerization. | - Use amber vials or light-protective foil for all solutions.- Minimize exposure of samples to ambient light during handling.- Utilize a UV-protected autosampler if available. |
| pH | Extreme pH conditions can potentially lead to degradation, although specific data on isomerization is limited. | - For aqueous solutions, maintain a pH close to neutral (e.g., pH 6.8 phosphate (B84403) buffer has been used as a dissolution medium).- Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase unless method validation proves stability. |
| Oxygen | The presence of oxygen can contribute to oxidative degradation. | - Consider degassing solvents and blanketing stock solutions with an inert gas like nitrogen or argon for long-term storage. |
IV. Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of Alfacalcidol Capsules
This protocol is adapted from methods described for the analysis of Alfacalcidol in pharmaceutical formulations.[3][4]
-
Sample Collection: Carefully open the Alfacalcidol capsules and collect the oily content.
-
Dissolution: Accurately weigh a quantity of the oil equivalent to a specific amount of Alfacalcidol into a volumetric flask (use an amber flask).
-
Solvent Addition: Add a small volume of n-hexane to dissolve the oil.
-
Extraction: Add methanol to the flask and sonicate for approximately 10 minutes to extract the Alfacalcidol into the methanol layer.
-
Dilution: Bring the solution to the final volume with methanol and mix well.
-
Filtration: Filter the solution through a 0.45 µm filter into an amber HPLC vial before injection.
Protocol 2: Derivatization of Alfacalcidol for LC-MS Analysis
This protocol is based on a method for enhancing the detection of Alfacalcidol by LC-MS.[7][8]
-
Extraction: Perform a liquid-liquid extraction of Alfacalcidol from the aqueous sample matrix using dichloromethane.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Derivatization: Add a freshly prepared solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., ethyl acetate) to the reconstituted sample.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 40 minutes.
-
Analysis: Inject the derivatized sample into the LC-MS system.
V. Visualizations
Caption: Factors causing Alfacalcidol isomerization and corresponding preventative strategies.
Caption: Recommended workflow for Alfacalcidol analysis to minimize isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation of pre-alphacalcidol by high performance liquid chromatography [ouci.dntb.gov.ua]
- 3. alfacalcidol 0.25 microgram capsules - Chromatography Forum [chromforum.org]
- 4. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Robustness Testing for Alfacalcidol Impurity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity analysis of Alfacalcidol.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to investigate in a robustness study for an Alfacalcidol impurity analysis HPLC method?
A1: Based on ICH guidelines, the robustness of an analytical procedure should be evaluated by making small, deliberate variations to method parameters. For a typical HPLC analysis of Alfacalcidol and its impurities, critical parameters to investigate include:
-
Mobile Phase Composition: Vary the percentage of the organic solvent(s) (e.g., ±2%).
-
Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase (e.g., ±0.2 pH units).
-
Column Temperature: Alter the column oven temperature (e.g., ±5 °C).
-
Flow Rate: Change the flow rate of the mobile phase (e.g., ±0.1 mL/min).
-
Wavelength: Vary the detection wavelength (e.g., ±2 nm).
-
Column Lot and/or Manufacturer: Test different batches or manufacturers of the same column type.
Q2: What are the common impurities of Alfacalcidol?
A2: The common impurities of Alfacalcidol include:
-
Impurity A (trans-Alfacalcidol): An isomer of Alfacalcidol, specifically (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β-diol.[1]
-
Impurity B (1β-Calcidol): An epimer of Alfacalcidol, with the chemical name (1R,3R,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3-diol.[2]
-
Impurity C: A more complex adduct, identified as 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-2-phenyl-2,5,10-triaza-4,19-dinor-9ξ-cholest-7-ene-1,3-dione.[3][4]
-
Pre-Alfacalcidol: A thermally unstable isomer that exists in equilibrium with Alfacalcidol in solution.[5][6]
Q3: What is forced degradation and why is it important for impurity analysis?
A3: Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[7][8] This is crucial for:
-
Identifying potential degradation products that could form during storage and handling.
-
Establishing the degradation pathways of the drug substance.
-
Demonstrating the specificity and stability-indicating nature of the analytical method by ensuring that the peaks of the degradation products are well-separated from the main drug peak and other known impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of Alfacalcidol impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Alfacalcidol peak or an impurity peak is showing significant tailing or fronting. What are the possible causes and solutions?
A: Peak asymmetry can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | If using a silica-based column, free silanol (B1196071) groups can interact with basic analytes, causing tailing. Ensure the mobile phase pH is appropriate. Consider using a column with better end-capping or a different stationary phase. |
| Incompatible Sample Solvent | The sample solvent should be as close in composition to the mobile phase as possible. If a stronger solvent is used for sample dissolution, reduce the injection volume. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet. Replacing the column may be necessary. |
| Inadequate Buffering | If the mobile phase pH is close to the pKa of Alfacalcidol or its impurities, small pH fluctuations can affect peak shape. Ensure the buffer has adequate capacity at the working pH. |
Issue 2: Retention Time Shift
Q: The retention times for Alfacalcidol and its impurities are shifting between injections or between analytical runs. How can I resolve this?
A: Consistent retention times are critical for peak identification and method reliability.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times. |
| HPLC System Leaks | Check for leaks in the pump, injector, and fittings. A drop in pressure is a common indicator of a leak. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may take 15-30 column volumes. |
| Pump Performance | Inconsistent flow from the pump can lead to retention time variability. Check pump seals and perform a flow rate calibration. |
Issue 3: Co-elution of Impurity and Analyte Peaks
Q: I suspect an impurity is co-eluting with the main Alfacalcidol peak or another impurity. How can I confirm and resolve this?
A: Co-elution can lead to inaccurate quantification of impurities.
Confirmation & Resolution Strategies:
| Strategy | Description |
| Peak Purity Analysis | If using a PDA detector, perform a peak purity analysis across the peak. A non-homogenous spectrum indicates co-elution. |
| Change Mobile Phase Composition | Alter the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) to change the selectivity of the separation. |
| Modify Mobile Phase pH | Changing the pH can alter the ionization state of the analytes and improve separation. |
| Adjust Column Temperature | Varying the temperature can affect the selectivity and resolution of closely eluting peaks. |
| Use a Different Column | Employ a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) to achieve a different separation mechanism. |
Experimental Protocols
Protocol 1: Method Robustness Testing
This protocol outlines a typical approach for testing the robustness of an HPLC method for Alfacalcidol impurity analysis.
-
Define Nominal Conditions: Establish the standard operating parameters for the HPLC method (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Select Parameters and Variations: Choose the critical parameters to vary and define the range of variation.
-
Perform Experiments: Analyze a system suitability solution and a sample solution containing Alfacalcidol and its known impurities under the nominal and varied conditions.
-
Evaluate Results: Assess the impact of each variation on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of impurities. The results should remain within the acceptance criteria defined in the validation protocol.
Table 1: Example of Robustness Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria |
| Mobile Phase Organic Content | ± 2% | Resolution between critical pairs ≥ 1.5; Tailing factor for Alfacalcidol ≤ 2.0 |
| Mobile Phase pH | ± 0.2 units | No significant change in retention times or peak shapes. |
| Column Temperature | ± 5 °C | System suitability parameters meet requirements. |
| Flow Rate | ± 0.1 mL/min | %RSD of replicate injections ≤ 2.0%. |
| Detection Wavelength | ± 2 nm | No significant impact on the quantification of impurities. |
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on Alfacalcidol.
-
Prepare Solutions: Prepare solutions of Alfacalcidol in various stress media.
-
Expose to Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Neutralize and Dilute: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration.
-
Analyze Samples: Analyze the stressed samples using the validated HPLC method, alongside an unstressed control sample.
-
Evaluate Results: Identify and quantify the degradation products. The method should be able to separate all significant degradation products from Alfacalcidol and known impurities.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in method robustness testing for Alfacalcidol impurity analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. The preparation of pre-alphacalcidol by high performance liquid c...: Ingenta Connect [ingentaconnect.com]
- 7. pharmasm.com [pharmasm.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Alfacalcidol Impurity C detection in low-dosage forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Alfacalcidol (B1684505) Impurity C, particularly in low-dosage forms. Our focus is on enhancing sensitivity through chemical derivatization and UPLC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am not detecting Alfacalcidol Impurity C in my samples. What could be the reason?
Answer: The primary reason for not detecting Alfacalcidol Impurity C is likely related to the analytical method itself. Alfacalcidol Impurity C, as defined by the European Pharmacopoeia, is the triazoline adduct of pre-alfacalcidol.[1] This means it is not typically a pre-existing impurity in the drug product but is formed during the analytical procedure when using a specific derivatizing agent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
Therefore, if your analytical method does not involve derivatization with PTAD, you will not detect this specific impurity. Alfacalcidol can isomerize to pre-alfacalcidol in solution, and it is this isomer that reacts with PTAD to form Impurity C.[1][2]
Question: My derivatization reaction with PTAD seems to be inefficient, resulting in low signal intensity for both alfacalcidol and Impurity C adducts. How can I optimize this?
Answer: Incomplete derivatization is a common issue. Here are several factors to consider for optimization:
-
Reaction Time and Temperature: The derivatization of alfacalcidol and its isomers with PTAD is typically performed at room temperature. Studies have shown that the reaction can be complete within 40-60 minutes.[3][4] Ensure you are allowing sufficient time for the reaction to proceed to completion.
-
Reagent Concentration: An appropriate molar excess of the derivatization reagent (PTAD) is crucial. The optimal molar ratio of PTAD to the analyte should be investigated, with ratios as high as 12,000:1 being explored in some studies to drive the reaction to completion.[5]
-
Presence of Water: PTAD is sensitive to water, which can lead to side reactions and reduced derivatization efficiency.[6] It is critical to ensure that the sample extract is completely dry before adding the PTAD solution. Evaporation under a stream of nitrogen is a common and effective method for drying.[3]
-
Solvent Choice: The derivatization reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or ethyl acetate (B1210297).[4][5] Ensure the solvent is of high purity and anhydrous.
Question: I am observing multiple peaks for my derivatized alfacalcidol standard. Is this expected?
Answer: Yes, this is an expected phenomenon. The reaction of PTAD with the s-cis-diene moiety of alfacalcidol and its isomers can occur from both the α and β faces of the molecule. This results in the formation of two diastereomers (6S and 6R epimers) for each analyte, which may be separated by the chromatographic system, leading to the appearance of double peaks.[7][8] The ratio of these epimers is often consistent, for instance, a 4:1 ratio for the 6S/6R epimers of 25(OH)D3-PTAD has been reported.[8] For quantification, the peak areas of both isomers should be summed.[9]
Question: My UPLC-MS/MS is showing high background noise and poor signal-to-noise ratio. What are the potential causes and solutions?
Answer: High background noise can significantly impact the limit of detection. Here are some common causes and mitigation strategies:
-
Contaminated Solvents or Reagents: Use only high-purity, LC-MS grade solvents and reagents. Impurities in the mobile phase or derivatization reagents can contribute to high background noise.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analytes.[10] Ensure your sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is effective in removing interfering matrix components.
-
System Contamination: Carryover from previous injections or buildup of non-volatile salts in the ion source can lead to increased background noise. Regular cleaning of the ion source and flushing of the LC system are essential preventative measures.
-
Inappropriate Mobile Phase Additives: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. Non-volatile buffers, such as phosphate (B84403) buffers, should be avoided as they can contaminate the MS source.
Frequently Asked Questions (FAQs)
What is Alfacalcidol Impurity C?
Alfacalcidol Impurity C, according to the European Pharmacopoeia, is the triazoline adduct of pre-alfacalcidol.[1] It is formed by the Diels-Alder reaction between pre-alfacalcidol (a reversible isomer of alfacalcidol) and the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2][] This impurity is a product of the analytical method used to enhance detection sensitivity and is not typically present in the final drug product.
Why is derivatization necessary for the analysis of alfacalcidol and its impurities in low-dosage forms?
Alfacalcidol is administered in very low doses (e.g., 0.25 µg or 0.5 µg per tablet), resulting in extremely low concentrations in analytical samples.[12] Alfacalcidol and its related substances have poor ionization efficiency in common mass spectrometry ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[3] Chemical derivatization with a reagent like PTAD introduces a readily ionizable moiety (the triazoline group) into the molecule. This significantly enhances the ionization efficiency, leading to a substantial improvement in signal intensity and a much lower limit of detection (LOD) and limit of quantification (LOQ).[3][12][13] The LOD for derivatized alfacalcidol can be improved by as much as 100-fold compared to the underivatized compound.[3][12][13]
What is the mechanism of the derivatization reaction with PTAD?
The derivatization of alfacalcidol and its isomers with PTAD occurs via a Diels-Alder [4+2] cycloaddition reaction. The conjugated diene system within the alfacalcidol molecule reacts with the dienophile (the N=N double bond) of the PTAD molecule to form a stable cyclic adduct.[14]
Experimental Protocols
Sample Preparation from Low-Dosage Tablets
This protocol is a synthesized example based on common practices described in the literature.[3][12]
-
Place a single alfacalcidol tablet (e.g., 0.25 µg) in a suitable dissolution vessel.
-
Add a defined volume of dissolution medium (e.g., phosphate buffer pH 6.8) to simulate physiological conditions.
-
Perform dissolution testing according to standard pharmaceutical guidelines.
-
After dissolution, transfer an aliquot of the dissolution medium to a centrifuge tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane). Vortex thoroughly to ensure efficient extraction of alfacalcidol and its impurities.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.
PTAD Derivatization Protocol
This protocol is a synthesized example based on common practices.[4][5]
-
Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in an anhydrous solvent (e.g., 0.4 mg/mL in ethyl acetate or 0.75 mg/mL in acetonitrile).[4][5]
-
Reconstitute the dried sample extract from the previous step in the PTAD solution.
-
Vortex the mixture for approximately 1 minute to ensure complete dissolution and mixing.
-
Allow the reaction to proceed at room temperature for 60 minutes in the dark.
-
To quench the reaction, add a small volume of a protic solvent like ethanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivatized sample in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis Protocol
The following are example parameters based on published methods.[3][4][15]
-
UPLC System: A high-pressure liquid chromatography system.
-
Column: A reversed-phase column, such as a Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) or a Phenomenex Kinetex (2.4 µm, 3.0 × 150 mm).[4][15]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfacalcidol-PTAD adduct: m/z 576.4 → 314.1
-
(Internal Standard) Vitamin D3-PTAD adduct: m/z 560.0 → 298.1
-
Quantitative Data Summary
| Parameter | Method | Analyte | Result | Reference |
| Limit of Detection (LOD) | UPLC-MS/MS with PTAD Derivatization | Alfacalcidol | 0.01 µg/mL | [3][12][13] |
| Limit of Quantification (LOQ) | UPLC-MS/MS with PTAD Derivatization | Alfacalcidol | 0.05 µg/mL | [12] |
| Linearity (r²) | UPLC-MS/MS with PTAD Derivatization | Alfacalcidol | > 0.99 | [3][12][13] |
| Intraday Precision (%RSD) | UPLC-MS/MS with PTAD Derivatization | Alfacalcidol | < 3.3% | [3][12] |
| Interday Precision (%RSD) | UPLC-MS/MS with PTAD Derivatization | Alfacalcidol | < 7.9% | [3][12] |
| LOD (underivatized) | HPLC | Alfacalcidol and related substances | < 1.5 ng | [15] |
| LOQ (underivatized) | HPLC | Alfacalcidol and related substances | < 5 ng | [15] |
Visualizations
References
- 1. uspbpep.com [uspbpep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Navigating the Separation of Alfacalcidol and its Impurities: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Alfacalcidol, achieving optimal separation from its impurities is a critical analytical challenge. This technical support center provides a comprehensive guide to column selection and troubleshooting for the successful chromatographic analysis of Alfacalcidol.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities of Alfacalcidol that I need to separate?
A1: The primary impurities of Alfacalcidol, as defined by the European Pharmacopoeia (EP), include Impurity A (trans-Alfacalcidol), Impurity B (1β-Calcidol), and Impurity C (a pre-Alfacalcidol PTAD adduct). Additionally, pre-Alfacalcidol, a reversible isomer of the active pharmaceutical ingredient (API), is a critical related substance to monitor.
Q2: What are the recommended starting points for column selection in Alfacalcidol analysis?
A2: The choice of a suitable HPLC column depends on the specific analytical goal. For general-purpose analysis and impurity profiling, both normal-phase and reverse-phase chromatography are viable.
-
Normal-Phase Chromatography: A silica (B1680970) column is a common choice for separating Alfacalcidol and its less polar impurities.
-
Reverse-Phase Chromatography: C18 columns are widely used and offer good retention and separation for Alfacalcidol and its related substances. For challenging separations involving closely related isomers, specialized phases like Phenyl-Hexyl columns can provide alternative selectivity.
Q3: When should I consider using a chiral column for Alfacalcidol analysis?
A3: Alfacalcidol possesses multiple chiral centers, meaning it can exist as different stereoisomers. If your analytical method needs to differentiate between these enantiomers or diastereomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux Cellulose-1, Chiralpak AD-H), are often effective for separating vitamin D analogs and their isomers.
Troubleshooting Guide
Issue 1: Poor resolution between Alfacalcidol and pre-Alfacalcidol.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: In normal-phase chromatography, fine-tune the ratio of the non-polar and polar organic solvents (e.g., hexane (B92381) and isopropanol). In reverse-phase, adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and water/buffer ratio.
-
Column Selection: If using a C18 column, consider a stationary phase with a higher carbon load for increased retention and potential selectivity differences. Alternatively, a Phenyl-Hexyl column may offer improved resolution due to its unique pi-pi interactions with the conjugated double bonds in Alfacalcidol and its isomers.
-
Temperature: Lowering the column temperature can sometimes enhance the resolution between isomers.
-
Issue 2: Co-elution of Impurity A or B with the main peak.
-
Troubleshooting Steps:
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can help to separate closely eluting impurities.
-
Alternative Stationary Phase: If a C18 column fails to provide adequate separation, a silica column under normal-phase conditions might offer a different selectivity profile. Conversely, if normal-phase is not resolving the peaks, a switch to a high-purity, end-capped C18 or a Phenyl-Hexyl column is recommended.
-
pH Adjustment (Reverse-Phase): While Alfacalcidol does not have strongly ionizable groups, slight adjustments to the mobile phase pH (if using a buffer) can sometimes subtly alter the retention characteristics of the API and its impurities, leading to better separation.
-
Issue 3: Inability to separate enantiomers of Alfacalcidol.
-
Troubleshooting Steps:
-
Select an appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are a good starting point. Screen columns like Lux Cellulose-1 and Chiralpak AD-H.
-
Optimize Mobile Phase for Chiral Separation:
-
Normal-Phase Mode: Typically, mixtures of alkanes (e.g., hexane, heptane) with an alcohol (e.g., ethanol, isopropanol) are used. The type and concentration of the alcohol are critical for achieving enantioseparation.
-
Reverse-Phase Mode: Mixtures of water or buffer with acetonitrile or methanol (B129727) can be employed.
-
-
Flow Rate: Reducing the flow rate can increase the interaction time with the chiral selector, often improving resolution.
-
Data Presentation: Comparison of Column Performance
The following tables summarize typical starting conditions and expected performance for different column types in the analysis of Alfacalcidol and its impurities.
Table 1: Normal-Phase Chromatography - Silica Column
| Parameter | Value |
| Stationary Phase | Silica (5 µm) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol:Tetrahydrofuran:Acetic Acid (920:40:40:2 v/v/v/v)[1] |
| Flow Rate | 2.0 mL/min[1] |
| Detection | UV at 265 nm[1] |
| Expected Performance | Good separation of Alfacalcidol from less polar impurities. May require optimization for baseline resolution of all isomers. |
Table 2: Reverse-Phase Chromatography - C18 Column
| Parameter | Value |
| Stationary Phase | Octadecylsilyl silica gel (C18, 5 µm) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water:Ammonia (800:200:1 v/v/v)[2] |
| Flow Rate | 2.6 mL/min[2] |
| Detection | UV at 265 nm[2] |
| Expected Performance | Robust method for the separation of Alfacalcidol and its specified impurities. Good peak shape and retention. |
Table 3: Chiral Chromatography - Polysaccharide-Based Column
| Parameter | Value |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase (Normal Phase) | Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine (B46881) (starting condition) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Performance | Potential for baseline separation of Alfacalcidol enantiomers. Method development will be required to optimize the mobile phase composition. |
Experimental Protocols
Method 1: Normal-Phase HPLC for Alfacalcidol Assay [1]
-
Column: Thermo Scientific Silica, 250 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropyl alcohol (IPA), Tetrahydrofuran (THF), and Acetic Acid in the ratio of 920:40:40:2 (v/v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 37 °C.
-
Sample Temperature: 15 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 100 µL.
-
Procedure: Prepare standard and sample solutions in the mobile phase. Inject onto the HPLC system and record the chromatograms. The retention time for Alfacalcidol is approximately 9.4 minutes.
Method 2: Reverse-Phase HPLC for Related Substances (as per European Pharmacopoeia) [2]
-
Column: End-capped octadecylsilyl silica gel for chromatography R (5 μm), with dimensions of 0.25 m in length and 4.6 mm in internal diameter.
-
Mobile Phase: A mixture of ammonia, water, and acetonitrile in the ratio of 1:200:800 (v/v/v).
-
Flow Rate: 2.6 mL/min.
-
Detection: Spectrophotometer at 265 nm.
-
Injection Volume: 100 µL.
-
Procedure: Dissolve the substance to be examined in the mobile phase. Perform the analysis as rapidly as possible, avoiding exposure to light and air. Use the chromatogram supplied with Alfacalcidol for system suitability CRS to identify the peaks due to impurities A and B.
Visualizations
Caption: Workflow for selecting the optimal HPLC column for Alfacalcidol analysis.
References
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Alfacalcidol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Alfacalcidol are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for the impurity profiling of Alfacalcidol, supported by experimental data from established methodologies.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over conventional HPLC are derived from the use of smaller particle size columns (typically sub-2 µm) and instrumentation designed to handle higher backpressures. These features translate into faster analysis times, superior resolution of complex mixtures, and enhanced sensitivity for detecting trace-level impurities.
A summary of the key performance differences between typical HPLC and UPLC methods for Alfacalcidol impurity analysis is presented below.
| Parameter | HPLC Method | UPLC Method (Projected) | Advantage of UPLC |
| Analysis Time | 20 - 40 minutes | < 10 minutes | Higher throughput, faster method development |
| Resolution | Good, may require longer run times for critical pairs | Higher, leading to better separation of closely eluting impurities | More accurate impurity profiling and quantification |
| Sensitivity (LOD/LOQ) | Typically in the low ng range[1] | Potentially sub-ng range | Improved detection and quantification of trace impurities |
| Solvent Consumption | Higher per analysis | Significantly lower | Reduced operational costs and environmental impact |
| System Backpressure | Lower (typically < 400 bar) | Significantly higher (up to 1000 bar or more) | Requires specialized instrumentation |
Experimental Protocols
Detailed methodologies for HPLC and a proposed UPLC analysis of Alfacalcidol impurities are provided below. The HPLC protocol is based on established methods, while the UPLC protocol is a projection based on the analysis of similar vitamin D analogs and the principles of method transfer from HPLC to UPLC.
Established HPLC Method for Alfacalcidol Impurity Profiling
This method is designed for the reliable separation of Alfacalcidol from its known impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Acetonitrile:Water:Ammonia (80:20:0.1, v/v/v)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A gradient elution may be used for optimal separation. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 265 nm[1] |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Prepare a stock solution of the Alfacalcidol sample in the mobile phase.
-
Further dilute the stock solution to an appropriate concentration for analysis.
-
Filter the final solution through a 0.45 µm filter before injection.
Proposed UPLC Method for Alfacalcidol Impurity Profiling
This proposed method aims to achieve faster and more efficient separation of Alfacalcidol and its impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient from a lower to a higher concentration of Mobile Phase B. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 1 - 5 µL |
Sample Preparation:
-
Prepare a stock solution of the Alfacalcidol sample in the mobile phase.
-
Dilute the stock solution to a suitable concentration for UPLC analysis.
-
Filter the final solution through a 0.22 µm filter prior to injection.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for Alfacalcidol impurity profiling using HPLC and UPLC.
References
Inter-laboratory comparison of Alfacalcidol Impurity C analysis
A Comparative Guide to the Analysis of Alfacalcidol (B1684505) Impurity C
This guide provides a comparative overview of analytical methodologies for the determination of Alfacalcidol Impurity C. While direct inter-laboratory comparison studies for this specific impurity are not publicly available, this document synthesizes data from various published analytical methods to offer a valuable resource for researchers, scientists, and drug development professionals. The guide details experimental protocols and presents quantitative performance data to aid in the selection and implementation of suitable analytical techniques.
Comparison of Analytical Methods
The primary analytical techniques for the separation and quantification of Alfacalcidol and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables summarize the operational parameters and performance characteristics of different methods reported in the scientific literature.
Table 1: Summary of Chromatographic Conditions for Alfacalcidol and its Impurities Analysis
| Parameter | Method 1: HPLC Gradient Elution[1] | Method 2: HPLC Isocratic[2] | Method 3: LC-MS with Derivatization[3] | Method 4: European Pharmacopoeia (HPLC)[4][5] |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | LC-MS with ESI Source | HPLC with UV Detector |
| Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) | Thermo Scientific silica (B1680970) (250 x 4.6 mm, 3µm) | Symmetry Shield RP18 (3.0 mm × 150 mm, 3.5 µm) with precolumn | End-capped octadecylsilyl silica gel for chromatography (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile-water-ammonia (80:20:0.1) B: Acetonitrile | n-Hexane-IPA-tetrahydrofuran-acetic acid (920:40:40:2) | 0.1% formic acid-water and methanol (B129727) (1:9 v/v) | Acetonitrile, water, and ammonia (B1221849) |
| Elution Mode | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.5 mL/min | 2.6 mL/min |
| Column Temperature | 30 °C | 37 °C | 40 °C | Not Specified |
| Detection | UV at 265 nm | UV at 265 nm | ESI, positive-ion mode | UV at 265 nm |
| Injection Volume | Not Specified | 100 µL | Not Specified | 100 µL |
Table 2: Comparison of Quantitative Performance Data
| Performance Metric | Method 1: HPLC Gradient Elution[1] | Method 3: LC-MS with Derivatization[3][6] |
| Linearity Range | 0.1-2.0 µg/mL | Not explicitly stated for impurity C, but the method for alfacalcidol showed good linearity. |
| Correlation Coefficient (r²) | 0.999 | > 0.99 |
| Limit of Detection (LOD) | < 1.5 ng | 0.01 µg/mL (for derivatized alfacalcidol) |
| Limit of Quantification (LOQ) | < 5 ng | 0.05 µg/mL (for derivatized alfacalcidol) |
| Precision (RSD) | Not Specified | Intraday: < 3.3%, Interday: < 7.9% |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: HPLC Gradient Elution for Related Substances of Alfacalcidol[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: A mixture of acetonitrile, water, and ammonia in the ratio of 80:20:0.1.
-
Mobile Phase B: Acetonitrile.
-
-
Elution: A gradient elution program should be developed to ensure the separation of all related substances.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV spectrophotometer set at a wavelength of 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Method 3: LC-MS with Chemical Derivatization for Alfacalcidol[3][6]
This method enhances the sensitivity of detection for alfacalcidol and can be adapted for its impurities.
-
Sample Extraction:
-
Extract the alfacalcidol solution with dichloromethane (B109758) to remove surfactants and inorganic salts.
-
-
Derivatization:
-
The extracted alfacalcidol is derivatized using a Cookson reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), under ambient conditions.
-
-
LC-MS Analysis:
-
Instrumentation: Liquid Chromatograph coupled with a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: Symmetry Shield RP18 (3.0 mm × 150 mm, 3.5 µm) with a precolumn.
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol in a 1:9 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: ESI source operating in positive-ion mode.
-
Visualizations
Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study, a crucial process for validating and standardizing analytical methods across different facilities.
Caption: A generalized workflow for an inter-laboratory comparison study.
References
A Comparative Guide to Impurity Profiling of Commercial Alfacalcidol Formulations
For Researchers, Scientists, and Drug Development Professionals
Alfacalcidol, a synthetic analog of vitamin D, is a critical therapeutic agent for managing calcium metabolism disorders. The purity of Alfacalcidol formulations is paramount to their safety and efficacy, as impurities can impact biological activity and introduce potential toxicities. This guide provides a comprehensive comparison of the impurity profiles of different commercial Alfacalcidol formulations, based on established pharmacopeial standards and analytical methodologies. Due to the limited availability of direct, head-to-head comparative studies in the public domain, this guide focuses on the impurity limits stipulated by the European Pharmacopoeia (Ph. Eur.), which serves as a key benchmark for product quality.
Understanding Alfacalcidol Impurities
Impurities in Alfacalcidol can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The main categories of impurities include related substances, which are structurally similar to Alfacalcidol, and degradation products that form during storage. Alfacalcidol is particularly sensitive to heat, light, and acidic or alkaline conditions, which can lead to the formation of isomers and other degradation products.
The most significant and commonly monitored impurities include:
-
Pre-alfacalcidol: A reversible thermal isomerization product of Alfacalcidol.
-
Trans-alfacalcidol (Alfacalcidol EP Impurity A): A geometric isomer of Alfacalcidol.
-
Other related substances: Including other stereoisomers and byproducts from the synthetic route.
Comparative Analysis of Impurity Limits
However, the European Pharmacopoeia provides a detailed monograph for Alfacalcidol that specifies the acceptance criteria for various impurities. These limits are the primary standard against which all commercial formulations seeking registration in Europe are held. The table below summarizes these official limits.
Table 1: Impurity Limits for Alfacalcidol as per the European Pharmacopoeia
| Impurity | Limit (% of Alfacalcidol) |
| Impurity A (trans-alfacalcidol) | ≤ 1.0 |
| Impurity B (pre-alfacalcidol) | ≤ 1.0 |
| Any other impurity | ≤ 0.5 |
| Total of other impurities | ≤ 1.0 |
Source: European Pharmacopoeia (Ph. Eur.) Monograph for Alfacalcidol
It is important to note that individual manufacturers may have internal specifications that are tighter than the pharmacopeial requirements. However, all products marketed in regions adhering to the Ph. Eur. must comply with these limits.
Experimental Protocols for Impurity Profiling
The identification and quantification of impurities in Alfacalcidol formulations are primarily achieved through high-performance liquid chromatography (HPLC). A stability-indicating HPLC method is crucial to separate the active ingredient from its degradation products and other related substances.
Key Experimental Method: High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia outlines a specific HPLC method for the analysis of Alfacalcidol and its related substances.
-
Principle: The method utilizes a normal-phase HPLC system to separate Alfacalcidol from its isomers and other impurities.
-
Stationary Phase: A silica (B1680970) gel column is typically used.
-
Mobile Phase: A mixture of a non-polar organic solvent (like n-hexane) and a polar organic solvent (like n-amyl alcohol).
-
Detection: Ultraviolet (UV) detection at a wavelength of 265 nm is commonly employed.
-
System Suitability: The method's validity is ensured by meeting specific system suitability criteria, including resolution between the peaks of Alfacalcidol and its critical isomers.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies are performed. These studies involve subjecting the Alfacalcidol drug substance to harsh conditions to accelerate its degradation.
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photostability: Exposure to UV and visible light.
The resulting degradation products are then analyzed by HPLC to confirm that the method can effectively separate them from the parent drug.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Impurity Profiling
The following diagram illustrates the typical workflow for the impurity profiling of an Alfacalcidol formulation, from sample preparation to data analysis.
Caption: Workflow for Alfacalcidol Impurity Profiling.
Potential Degradation Pathways of Alfacalcidol
This diagram shows the primary degradation pathways for Alfacalcidol under various stress conditions.
Caption: Key Degradation Pathways of Alfacalcidol.
Conclusion
While a direct comparison of impurity profiles across various commercial Alfacalcidol formulations is challenging due to the lack of publicly available data, a thorough understanding of the pharmacopeial limits provides a robust framework for quality assessment. The European Pharmacopoeia sets clear acceptance criteria for key impurities such as pre-alfacalcidol and trans-alfacalcidol. Adherence to these limits, verified through validated stability-indicating HPLC methods, is a critical determinant of the quality, safety, and efficacy of any commercial Alfacalcidol formulation. For researchers and drug development professionals, focusing on these established standards and employing rigorous analytical protocols is essential for ensuring product integrity.
A Comparative Guide to Setting Acceptance Criteria for Alfacalcidol Impurity C in Drug Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of approaches for establishing acceptance criteria for Alfacalcidol (B1684505) Impurity C in finished drug products. It is designed to assist researchers, scientists, and drug development professionals in ensuring product quality and regulatory compliance. The guide includes a review of pharmacopeial standards, a comparison of analytical methodologies with supporting data, and detailed experimental protocols.
Regulatory Landscape and Acceptance Criteria
The establishment of acceptance criteria for impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final product. The primary guidelines are provided by the International Council for Harmonisation (ICH), with specific limits often detailed in major pharmacopoeias.
Comparison of Acceptance Criteria for Alfacalcidol Impurity C
| Pharmacopoeia / Guideline | Acceptance Criterion for Alfacalcidol Impurity C | Total Impurities | Notes |
| European Pharmacopoeia (Ph. Eur.) | ≤ 0.5%[1] | ≤ 1.0%[1] | The Ph. Eur. provides a specific limit for Impurity C. |
| United States Pharmacopeia (USP) | Not explicitly specified for Alfacalcidol Impurity C | Follows ICH Q3B guidelines | The USP aligns with ICH guidelines, which set reporting, identification, and qualification thresholds based on the maximum daily dose. For a maximum daily dose of ≤ 2g/day, the identification threshold is 0.2% and the qualification threshold is 0.5%. |
| Japanese Pharmacopoeia (JP) | Not explicitly specified for Alfacalcidol Impurity C | Follows ICH Q3B guidelines | Similar to the USP, the JP adheres to ICH Q3B principles for controlling impurities in new drug products. |
| ICH Q3B(R2) Guideline | Dependent on qualification | Dependent on qualification | The guideline recommends that acceptance criteria be set based on data from toxicological studies (qualification). The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. |
Analytical Methodologies for Impurity Profiling
Accurate and precise analytical methods are essential for the detection and quantification of Alfacalcidol Impurity C. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV detection. More sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly for low-level impurity detection and characterization.
Comparison of Analytical Method Performance
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Linearity Range | 0.1 - 2.0 µg/mL[2] | Not Specified | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 1.5 ng[2] | Not Specified | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | < 5 ng[2] | Not Specified | 0.05 µg/mL |
| Precision (%RSD) | < 1.5%[3] | < 0.2%[4] | Intraday: < 3.3%, Interday: < 7.9%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories.
HPLC-UV Method for Related Substances
This method is adapted from the European Pharmacopoeia and other published literature.[1]
Chromatographic Conditions:
-
Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.0 mm x 250 mm.
-
Mobile Phase: A mixture of acetonitrile (B52724), water, and ammonia (B1221849) (e.g., 800:200:1 V/V/V). The composition may be adjusted to achieve the desired resolution.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV spectrophotometer at 265 nm.
-
Injection Volume: 100 µL.
-
Column Temperature: 30 °C.
Preparation of Solutions:
-
Test Solution: Dissolve an accurately weighed quantity of the Alfacalcidol drug product in the mobile phase to obtain a final concentration of approximately 100 µg/mL of Alfacalcidol.
-
Reference Solution (a): Prepare a solution of Alfacalcidol CRS in the mobile phase with the same concentration as the test solution.
-
Reference Solution (b) (for quantitation): Dilute Reference Solution (a) with the mobile phase to a concentration corresponding to the impurity limit (e.g., 0.5% of the test solution concentration).
-
Reference Solution (c) (for system suitability): Heat a portion of Reference Solution (a) to generate degradation products, including Impurity C, to verify the resolution of the system.
LC-MS/MS Method for Enhanced Sensitivity
This method is suitable for the quantification of very low levels of Impurity C.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: A validated HPLC or UHPLC system.
-
Column: A suitable C18 column with appropriate particle size and dimensions for LC-MS analysis.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Adapted for the LC-MS system (e.g., 0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Alfacalcidol and Impurity C should be determined and optimized.
Sample Preparation:
-
Sample extraction from the drug product matrix may be required to remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction.
Visualizing Key Processes
Alfacalcidol Signaling Pathway
Alfacalcidol is a pro-drug that is converted in the liver to calcitriol (B1668218), the active form of vitamin D. Calcitriol then binds to the Vitamin D Receptor (VDR) in various target tissues to regulate calcium and phosphate (B84403) homeostasis.
Caption: Metabolic activation and signaling cascade of Alfacalcidol.
Experimental Workflow for Impurity Analysis
The following workflow outlines the key steps in the analysis of Alfacalcidol Impurity C in a drug product.
Caption: A typical workflow for the analysis of impurities in drug products.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrti.org [ijrti.org]
- 5. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alfacalcidol (B1684505) and its related compound C, offering a justification for the stringent specifications applied to this impurity in pharmaceutical formulations. The information presented herein is based on established analytical methodologies and regulatory guidelines to ensure the safety, quality, and efficacy of Alfacalcidol drug products.
Chemical Identity and Physical Properties
Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and bone metabolism disorders.[1] Its manufacturing process can lead to the formation of related substances, including Alfacalcidol related compound C, which must be carefully monitored and controlled.
Table 1: Chemical and Physical Properties of Alfacalcidol and Related Compound C
| Property | Alfacalcidol | Alfacalcidol Related Compound C |
| IUPAC Name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | 6ξ-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione |
| Molecular Formula | C₂₇H₄₄O₂ | C₃₅H₄₉N₃O₄ |
| Molecular Weight | 400.64 g/mol | 575.79 g/mol |
| CAS Number | 41294-56-8 | 82266-85-1 |
Justification for Specification of Alfacalcidol Related Compound C
The specification for any impurity in a drug substance is established to ensure that the final drug product is safe and effective. The justification for controlling Alfacalcidol related compound C is based on the principles outlined in the International Council for Harmonisation (ICH) Q3A and Q3B guidelines for impurities in new drug substances and drug products, respectively.[2][3][4][5]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
As Alfacalcidol related compound C is a known impurity, its presence must be controlled within strict limits. The specific acceptance criteria for this compound are set based on data from batches of the new drug substance used in safety and clinical studies.[4] The limits are established to be no higher than the level that can be justified by safety data and no lower than the level achievable by the manufacturing process and analytical capability.[4] The primary goal is to minimize potential risks to patients, as impurities can potentially have their own pharmacological or toxicological effects.
Comparative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the separation and quantification of Alfacalcidol and its related substances.[6][7] More sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly for low-level impurity profiling.[8]
Table 2: Comparison of HPLC-UV and LC-MS Methods for Alfacalcidol Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower, suitable for assay and higher-level impurities. | Higher, suitable for trace-level impurity detection. |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides structural information for impurity identification. |
| Typical Use | Routine quality control, assay of the active pharmaceutical ingredient (API). | Impurity profiling, identification of unknown impurities, pharmacokinetic studies. |
Experimental Protocol: HPLC-UV Method for the Determination of Alfacalcidol and Related Compound C
This protocol outlines a typical HPLC-UV method for the analysis of Alfacalcidol and its related substances.
3.1.1. Materials and Reagents
-
Alfacalcidol Reference Standard
-
Alfacalcidol Related Compound C Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethanol (B145695) (analytical grade)
3.1.2. Chromatographic Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
3.1.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Alfacalcidol Reference Standard and Alfacalcidol Related Compound C Reference Standard in a suitable solvent (e.g., ethanol or mobile phase) to obtain a known concentration.
-
Sample Solution: The preparation will depend on the formulation (e.g., capsules, oily solutions). For oily solutions, a liquid-liquid extraction with a solvent like hexane followed by evaporation and reconstitution in the mobile phase is common.[9]
3.1.4. System Suitability
Before analysis, the chromatographic system must meet certain criteria to ensure its performance. This typically includes parameters like:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
3.1.5. Analysis
Inject the standard and sample solutions into the chromatograph and record the chromatograms. The identification of Alfacalcidol and related compound C is based on their retention times compared to the standards. Quantification is performed by comparing the peak areas of the impurities in the sample to the peak area of the corresponding standard.
Biological Context: Alfacalcidol Signaling Pathway
Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[10][11] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[12][13]
The VDR signaling pathway plays a critical role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[12][14]
Caption: Alfacalcidol is converted to calcitriol, which binds to the VDR, leading to gene transcription.
Conclusion
The control of Alfacalcidol related compound C is a critical aspect of ensuring the quality and safety of Alfacalcidol drug products. The specification for this impurity is justified based on rigorous regulatory guidelines that prioritize patient safety. Robust analytical methods, such as HPLC-UV, are essential for monitoring and controlling the levels of related compound C within the established limits, thereby guaranteeing the therapeutic efficacy and safety of Alfacalcidol.
References
- 1. Alfacalcidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 7. ijrti.org [ijrti.org]
- 8. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Clinical efficacy and safety of use of alfacalcidol and calcitriol in daily endocrinological practice | Stuss | Endokrynologia Polska [journals.viamedica.pl]
- 12. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 13. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 14. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alfacalcidol and Its Key Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of Alfacalcidol and its specified impurities A, B, and C, focusing on their identification, regulatory limits, and the experimental protocols essential for their characterization.
Alfacalcidol, a synthetic analog of the active form of vitamin D3, is a crucial therapeutic agent for managing calcium and bone metabolism disorders.[1][2] As a prodrug, it is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form that regulates calcium and phosphate (B84403) levels.[2][3] The manufacturing process and storage of Alfacalcidol can lead to the formation of related substances, or impurities, which must be carefully controlled to ensure the safety and efficacy of the final drug product.
This guide focuses on three specified impurities listed in the European Pharmacopoeia: Impurity A (trans-Alfacalcidol), Impurity B (1β-Calcidol), and Impurity C (a triazoline adduct of pre-Alfacalcidol).[4] While direct comparative studies on the biological activity and toxicity of these specific impurities are not extensively available in public literature, this document compiles the known information and provides detailed experimental protocols for their analysis, which are critical for quality control and drug development.
Physicochemical and Regulatory Overview
The following table summarizes the key identification parameters and regulatory limits for Alfacalcidol and its impurities A, B, and C as per the European Pharmacopoeia.[4]
| Parameter | Alfacalcidol | Impurity A (trans-Alfacalcidol) | Impurity B (1β-Calcidol) | Impurity C (pre-Alfacalcidol PTAD Adduct) |
| Chemical Name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β-diol | (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β-diol | (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1β,3β-diol | Triazoline adduct of pre-alfacalcidol |
| CAS Number | 41294-56-8 | 65445-14-9 | 63181-13-5 | 82266-85-1 |
| Molecular Formula | C₂₇H₄₄O₂ | C₂₇H₄₄O₂ | C₂₇H₄₄O₂ | C₃₅H₄₉N₃O₄ |
| Molecular Weight | 400.6 g/mol | 400.6 g/mol | 400.6 g/mol | 575.78 g/mol |
| European Pharmacopoeia Limit | 97.0% - 102.0% | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Total Impurities | Not Applicable | ≤ 1.0% | ≤ 1.0% | ≤ 1.0% |
Biological Activity and Toxicological Profile
Alfacalcidol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium and phosphate homeostasis.[3] There is a lack of publicly available data directly comparing the VDR binding affinity, in vitro/in vivo potency, and toxicological profiles of Impurities A, B, and C to that of Alfacalcidol. However, it is known that stereoisomers of vitamin D analogs can have significantly different biological activities.
One study on a compound structurally related to Impurity C, referred to as PT19c, indicated a lack of VDR binding and a VDR-independent mechanism of action in cancer cell lines.[] It is crucial to note that this is not Impurity C itself, and further studies would be required to determine the specific biological properties of the pharmacopoeial impurity.
A comparative toxicity study in mice found that Alfacalcidol was more toxic than calcitriol, with toxicity correlated to the degree of hypercalcemia.[6] This highlights the importance of controlling impurities that could potentially alter the safety profile of the drug.
| Biological/Toxicological Parameter | Alfacalcidol | Impurity A (trans-Alfacalcidol) | Impurity B (1β-Calcidol) | Impurity C (pre-Alfacalcidol PTAD Adduct) |
| VDR Binding Affinity | High | Data not available | Data not available | Data not available (A related compound showed a lack of VDR binding[]) |
| In Vitro Potency (e.g., EC50) | Potent prodrug of Calcitriol | Data not available | Data not available | Data not available |
| In Vivo Potency | Effective in regulating calcium metabolism | Data not available | Data not available | Data not available |
| Toxicological Profile | Can cause hypercalcemia at high doses[6] | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate identification, quantification, and characterization of Alfacalcidol and its impurities. Below are representative protocols for key analytical and biological assays.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is based on the European Pharmacopoeia monograph for Alfacalcidol and is suitable for the separation and quantification of Impurities A, B, and C.[4]
Principle: Reverse-phase HPLC separates compounds based on their polarity. A non-polar stationary phase is used with a more polar mobile phase. Less polar compounds are retained longer on the column.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonia (B1221849) solution
-
Alfacalcidol Reference Standard
-
Impurity A, B, and C Reference Standards
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and ammonia (e.g., 800:200:1 v/v/v). The exact ratio may need adjustment to achieve the required resolution.
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 100 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation: Prepare individual standard solutions of Alfacalcidol and each impurity at a known concentration in the mobile phase.
-
Test Solution Preparation: Dissolve a known amount of the Alfacalcidol sample in the mobile phase.
-
System Suitability: Inject a resolution solution (containing Alfacalcidol and the impurities) to verify the performance of the chromatographic system. The resolution between Alfacalcidol and each impurity peak should be adequate (typically ≥ 1.5).
-
Analysis: Inject the standard and test solutions into the HPLC system.
-
Quantification: Calculate the percentage of each impurity in the Alfacalcidol sample by comparing the peak areas of the impurities in the test solution to the peak areas of the corresponding standards.
Vitamin D Receptor (VDR) Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound to the VDR.
Principle: This assay measures the ability of a test compound (e.g., Alfacalcidol or its impurities) to compete with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the VDR. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
Purified recombinant human VDR
-
[³H]-calcitriol (radiolabeled ligand)
-
Test compounds (Alfacalcidol and impurities)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: Incubate a fixed concentration of VDR and [³H]-calcitriol with varying concentrations of the unlabeled test compound in the assay buffer.
-
Separation: Separate the VDR-bound from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.
-
Quantification: Measure the radioactivity of the VDR-bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
In Vitro Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A suitable cell line (e.g., human keratinocytes, cancer cell lines known to express VDR)
-
Cell culture medium and supplements
-
Test compounds (Alfacalcidol and impurities)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (Alfacalcidol and impurities) for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Visualizing Key Pathways and Workflows
To further aid in the understanding of Alfacalcidol's mechanism and the analytical workflow for its impurities, the following diagrams have been generated.
Caption: Metabolic activation of Alfacalcidol and its mechanism of action.
References
- 1. scribd.com [scribd.com]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 6. The comparative toxicity of vitamin D metabolites in the weanling mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Alfacalcidol Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the identification and quantification of impurities in Alfacalcidol. By objectively comparing the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), this document aims to equip researchers and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific needs. The guide is supported by a summary of experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Alfacalcidol impurity profiling is critical for ensuring the quality, safety, and efficacy of the drug product. The primary methods employed are HPLC, often with UV detection, and mass spectrometry-based methods like HPLC-MS/MS and LC-MS.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Alfacalcidol and its related substances.[1] It is a robust and reliable method, particularly for known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (HPLC-MS/MS) offer enhanced sensitivity and selectivity, making them powerful tools for the identification of unknown impurities and for quantification at very low levels.[2] The use of derivatization agents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), can significantly improve the ionization efficiency and, consequently, the sensitivity of LC-MS methods for Alfacalcidol and its analogs.[2]
The European Pharmacopoeia outlines a standardized HPLC method for the analysis of related substances in Alfacalcidol, providing a regulatory benchmark for quality control.[3]
Below is a comparative summary of the performance characteristics of different analytical methods based on available literature.
Table 1: Performance Characteristics of Analytical Methods for Alfacalcidol Impurity Analysis
| Parameter | HPLC with UV Detection | HPLC-MS/MS | LC-MS (with Derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass analysis of precursor and product ions. | Chromatographic separation with mass spectrometric detection, enhanced by chemical derivatization. |
| Selectivity | Good for known, well-separated impurities.[1] | High, allows for the identification of co-eluting peaks and unknown impurities.[4] | Very high, with the ability to resolve complex mixtures and identify trace-level impurities.[2] |
| Sensitivity | |||
| Limit of Detection (LOD) | Not explicitly stated for all impurities, method dependent. | Below 1.5 ng for related substances.[4] | 0.01 µg/mL (for derivatized Alfacalcidol).[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for all impurities, method dependent. | Below 5 ng for related substances.[4] | 0.05 µg/mL (for derivatized Alfacalcidol).[2] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 for Alfacalcidol.[1] | 0.999 for Alfacalcidol and its related substances.[4] | > 0.99 for derivatized Alfacalcidol.[2] |
| Precision (%RSD) | System Precision: 0.2% for Alfacalcidol.[1] | Not explicitly stated in a comparative context. | Intraday: < 3.3%, Interday: < 7.9%.[2] |
| Accuracy (% Recovery) | Not explicitly stated in a comparative context. | Not explicitly stated in a comparative context. | 95.30% - 104.31%.[2] |
| Primary Application | Routine quality control, quantification of known impurities. | Impurity identification, quantification of trace impurities, structural elucidation. | High-sensitivity quantification, analysis in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This protocol is based on a method validated for the determination of Alfacalcidol and its related substances.[1][4]
-
Chromatographic System:
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile (B52724):Water:Ammonia (80:20:0.1, v/v/v).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
-
Gradient Program: A gradient elution program should be optimized to ensure adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 100 µL.[1]
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the Alfacalcidol sample in the mobile phase to achieve a final concentration suitable for analysis.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the identification and sensitive quantification of Alfacalcidol impurities.[4]
-
Chromatographic System:
-
Same as the HPLC method described in section 2.1.
-
Flow Rate: 2.6 mL/min.[4]
-
-
Mass Spectrometer:
-
Data Acquisition:
-
Acquire data in full scan mode for impurity identification and in Selected Reaction Monitoring (SRM) mode for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization
This protocol is designed for high-sensitivity analysis of Alfacalcidol, particularly in complex matrices, and can be adapted for impurity analysis.[2]
-
Sample Preparation and Derivatization:
-
Extract the sample containing Alfacalcidol and its impurities.
-
Evaporate the solvent and reconstitute the residue.
-
Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile).
-
Incubate at room temperature to allow for the derivatization reaction to complete.
-
-
LC-MS System:
-
Chromatographic conditions: A C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically used.
-
Data Acquisition: Data can be acquired in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific impurities. For the alfacalcidol-PTAD derivative, the ion pair 576.4 ⟶ 314.1 has been reported.[2]
-
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for the Cross-Validation of Analytical Methods.
Signaling Pathway Context (Informational)
While not directly related to the cross-validation of analytical methods, understanding the biological context of Alfacalcidol is important for researchers. Alfacalcidol is a pro-drug of Calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified Alfacalcidol Signaling Pathway.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development to ensure the reliability and accuracy of impurity profiling. For Alfacalcidol, HPLC remains a robust and widely implemented method for routine quality control of known impurities. However, the superior sensitivity and selectivity of LC-MS and HPLC-MS/MS make them indispensable for the identification of unknown impurities, for monitoring trace-level contaminants, and for providing orthogonal data to support the validation of the primary quality control method. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the impurities being monitored, and the regulatory expectations. This guide provides a foundational comparison to aid in this critical decision-making process.
References
Navigating Pharmacopeial Standards for Alfacalcidol Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of the pharmacopeial standards for impurities in Alfacalcidol, a synthetic analog of vitamin D3. Conformance to these standards is essential for regulatory approval and patient safety. This document details the specified impurities, acceptance criteria, and analytical methodologies outlined in major pharmacopeias, offering a valuable resource for quality control and analytical development.
Comparison of Pharmacopeial Impurity Limits for Alfacalcidol
The European Pharmacopoeia (EP) provides clear and specific limits for known impurities in Alfacalcidol. While detailed monographs from the United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) regarding specific Alfacalcidol impurities were not found in the public domain searches, the EP standards are widely recognized and often serve as a benchmark in the pharmaceutical industry. Public assessment reports for Alfacalcidol products often reference compliance with EP standards.[1][2][3]
| Impurity Name | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |
| Impurity A (trans-Alfacalcidol) | ≤ 0.5% | No specific information available | No specific information available |
| Impurity B (1β-Calcidol) | ≤ 0.5%[4] | No specific information available | No specific information available |
| Impurity C | ≤ 0.5%[4] | No specific information available | No specific information available |
| Any Unspecified Impurity | - | No specific information available | No specific information available |
| Total Impurities | ≤ 1.0% [4] | No specific information available | No specific information available |
Note: The information for USP and JP is based on the publicly available search results, which did not contain specific monographs for Alfacalcidol impurities. It is recommended to consult the current official publications of these pharmacopeias for the most up-to-date information.
Experimental Protocols for Impurity Determination
The primary method for quantifying Alfacalcidol impurities, as detailed in the European Pharmacopoeia, is High-Performance Liquid Chromatography (HPLC).
European Pharmacopoeia HPLC Method for Related Substances
This method is designed for the separation and quantification of specified and unspecified impurities in Alfacalcidol.
Chromatographic Conditions:
-
Column: A stainless steel column (0.25 m x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and anhydrous ammonia (B1221849) in a ratio of 800:200:1 (v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV spectrophotometer at 265 nm.
-
Injection Volume: 100 µL.
-
Run Time: Twice the retention time of the Alfacalcidol peak.
-
Column Temperature: Ambient.
Preparation of Solutions:
-
Test Solution: Dissolve 1.0 mg of the Alfacalcidol substance to be examined in 10.0 mL of the mobile phase.
-
Reference Solution (a): Dissolve 1.0 mg of Alfacalcidol CRS (Chemical Reference Substance) in 10.0 mL of the mobile phase.
-
Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with the mobile phase.
-
Reference Solution (c) (for system suitability): Heat 2 mL of Reference Solution (a) in a water bath at 80°C under a reflux condenser for 2 hours and then cool. This solution contains Alfacalcidol and pre-Alfacalcidol.
System Suitability:
-
The resolution between the peaks due to pre-Alfacalcidol and Alfacalcidol in the chromatogram of Reference Solution (c) should be at least 4.0.
Calculation:
The percentage of each impurity is calculated using the normalization procedure, comparing the peak area of each impurity to the total area of all peaks in the chromatogram.
Visualizing the Path to Pharmacopeial Conformance
The following diagrams illustrate the logical workflow for ensuring Alfacalcidol meets pharmacopeial impurity standards and a conceptual signaling pathway for Alfacalcidol's biological action.
Caption: Workflow for Alfacalcidol Impurity Analysis.
Caption: Alfacalcidol's metabolic activation and action.
References
Unveiling Alfacalcidol: A Comparative Guide to Analytical Determination and Impurity Profiling
A comprehensive review of analytical methodologies for the quantification of Alfacalcidol (B1684505) and the detection of its impurities is crucial for ensuring the quality, safety, and efficacy of this vitamin D analogue. This guide provides a detailed comparison of various analytical techniques, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Alfacalcidol, a synthetic analogue of vitamin D, plays a vital role in the regulation of calcium and phosphorus metabolism.[1][2] Its therapeutic importance necessitates stringent quality control, a significant part of which involves the accurate determination of the active pharmaceutical ingredient (API) and the identification and quantification of any process-related or degradation impurities. This guide delves into the most prevalent analytical techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Alfacalcidol Analysis
HPLC stands out as the most widely used technique for the analysis of Alfacalcidol and its related substances due to its high resolution, sensitivity, and robustness.[3] Various HPLC methods have been developed, each with specific advantages depending on the analytical challenge at hand.
Comparative Analysis of HPLC Methods
A summary of different HPLC methods for Alfacalcidol analysis is presented in Table 1, highlighting key chromatographic parameters.
| Method Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings |
| Method 1 [4] | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) | Gradient: A: Acetonitrile-water-ammonia (80:20:0.1), B: Acetonitrile | 1.0 | 265 | Successfully separated Alfacalcidol from its related substances. Impurity D was identified. |
| Method 2 [5][6] | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile and methanol (B129727) (95:5) | 2.0 | 285 | Suitable for the analysis of Alfacalcidol capsules. |
| Method 3 [7] | Thermo Scientific silica (B1680970) (250 x 4.6 mm, 3µm) | n-Hexane, IPA, tetrahydrofuran, and acetic acid (920:40:40:2) | 2.0 | 265 | Validated as per ICH guidelines for specificity, linearity, accuracy, and precision. |
| Method 4 [8] | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Not specified | A reverse-phase method suitable for isolation of impurities and pharmacokinetics. |
Experimental Protocols for HPLC Methods
Method 1: HPLC for Related Substances [4]
-
Sample Preparation: Specific details not provided in the abstract.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (acetonitrile-water-ammonia, 80:20:0.1) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Method 2: HPLC for Alfacalcidol Capsules [5][6]
-
Standard Preparation: 5 mg of Alfacalcidol Reference Standard (RS) is dissolved in a 100ml volumetric flask with 10ml of Hexane, followed by 50-60 mL of methanol and sonication. The volume is then made up to 100ml with methanol.
-
Sample Preparation: Powder from 50-60 capsules, equivalent to 10 µg of Alfacalcidol, is taken in a 100ml volumetric flask. 10ml of Hexane is added and mixed well, followed by 50-60 mL of methanol and sonication for 10 minutes. The volume is then made up to 100ml with methanol and filtered.
-
Chromatographic Conditions:
-
Column: C-18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of Acetonitrile and methanol in a 95:5 ratio.
-
Flow Rate: 2.0 mL / min
-
Detection: UV at 285 nm
-
Injection Volume: Sample = 50 µL, Standard = 10 µL
-
Enhancing Sensitivity and Specificity with Mass Spectrometry
For the identification of unknown impurities and for achieving lower detection limits, coupling HPLC with mass spectrometry (MS) is the method of choice.
HPLC-MS/MS for Impurity Identification
An HPLC-MS/MS method was successfully employed to identify a key related substance, Impurity D, as (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)- triene-1,3-diol.[4]
-
Experimental Protocol:
-
Chromatographic Conditions: Same as HPLC Method 1.
-
Mass Spectrometry:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ionization mode.
-
Spray Capillary Voltage: 6.0 kV
-
Capillary Temperature: 275 °C
-
Atomizer Temperature: 450 °C
-
-
LC-MS with Chemical Derivatization for Enhanced Quantification
The low ionization efficiency of Alfacalcidol can pose a challenge for LC-MS analysis. A method involving chemical derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) has been shown to significantly improve the limit of detection (LOD).[9][10][11] This derivatization improves the ionization efficiency of Alfacalcidol, leading to a 100-fold improvement in the LOD (from 1 µg/mL to 0.01 µg/mL).[9][10][11]
-
Experimental Protocol:
-
Sample Preparation: Alfacalcidol is extracted with dichloromethane (B109758) and then derivatized with PTAD.[9][11]
-
LC-MS Analysis: The derivatized Alfacalcidol is then analyzed by LC-MS. The method demonstrated good linearity (r² > 0.99) and reproducibility.[9]
-
UV-Visible Spectrophotometry: A Simple and Economic Alternative
For routine analysis of Alfacalcidol in bulk and pharmaceutical dosage forms, UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative to chromatographic methods.[12]
Quantitative Performance of UV-Vis Spectrophotometry
A validated UV-Vis spectrophotometric method for the determination of Alfacalcidol has demonstrated the following performance characteristics[12]:
| Parameter | Result |
| λmax | 264 nm |
| Linearity Range | 0.1-10 μg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.09623 μg/mL |
| Limit of Quantification (LOQ) | 0.29161 μg/mL |
| Percent Recovery | 99.69% to 100.11% |
-
Experimental Protocol:
-
Solvent: Methanol
-
Procedure: A stock solution of Alfacalcidol is prepared in methanol and further diluted to fall within the linear range. The absorbance is then measured at 264 nm.
-
Understanding Alfacalcidol and its Impurities
The quality of Alfacalcidol is not only determined by the accurate assay of the active ingredient but also by the control of its impurities. The European Pharmacopoeia lists several known impurities, including Impurity A, Impurity B, and Impurity C.[13] Additionally, pre-alfacalcidol is a known related substance that can be formed under certain conditions and needs to be monitored.[14]
The following diagram illustrates the general workflow for the analysis of Alfacalcidol and its impurities.
Figure 1. General workflow for the analysis of Alfacalcidol.
The relationship between Alfacalcidol and some of its key impurities is depicted in the following diagram.
Figure 2. Relationship between Alfacalcidol and its impurities.
Conclusion
The choice of an analytical method for the determination of Alfacalcidol and its impurities is dependent on the specific requirements of the analysis. HPLC-UV methods are well-suited for routine quality control and assay of Alfacalcidol in pharmaceutical formulations. For the identification and quantification of trace-level impurities, the enhanced sensitivity and specificity of LC-MS/MS are indispensable. Furthermore, chemical derivatization can significantly improve the performance of LC-MS methods for Alfacalcidol. UV-Vis spectrophotometry provides a simple and economical option for the quantification of Alfacalcidol in bulk drug and simple formulations. A thorough understanding of the capabilities and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate analytical strategy to ensure the quality and safety of Alfacalcidol-containing products.
References
- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 2. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. scribd.com [scribd.com]
- 6. determination of alfacalcidol by liquid chromatography - Chromatography Forum [chromforum.org]
- 7. ijrti.org [ijrti.org]
- 8. Separation of Alfacalcidol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Quantification of Alfacalcidol Tablets Dissolution Content by Chemical Derivatization and LC-MS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. The preparation of pre-alphacalcidol by high performance liquid c...: Ingenta Connect [ingentaconnect.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Alfacalcidol Impurity C
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of pharmaceutical substances is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of Alfacalcidol Impurity C, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Alfacalcidol, the parent compound of Impurity C.[1] Alfacalcidol is classified as a highly toxic substance, with safety data sheets consistently indicating that it is "Fatal if swallowed, in contact with skin or if inhaled"[2][3][4]. Due to the lack of specific toxicological data for Impurity C, it must be handled with the same level of caution as Alfacalcidol.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Alfacalcidol Impurity C. This includes:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Hand Protection: Compatible chemical-resistant gloves.[4]
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Skin and Body Protection: A lab coat, and additional protective clothing as necessary to prevent skin exposure.[3][4]
Work should be conducted in a well-ventilated area, preferably within a laboratory hood.[1][3]
Step-by-Step Disposal Protocol
The disposal of Alfacalcidol Impurity C must be managed in accordance with hazardous waste regulations. Improper disposal can lead to significant health risks and environmental contamination.
-
Waste Identification and Classification:
-
Treat all waste containing Alfacalcidol Impurity C as hazardous pharmaceutical waste. This includes pure impurity, contaminated labware (e.g., vials, pipettes, syringes), and any contaminated cleaning materials.
-
Based on the SDS for Alfacalcidol, this waste falls under the transport category of UN 2811, TOXIC SOLID, ORGANIC, N.O.S. (Not Otherwise Specified).[2][3]
-
-
Waste Segregation and Collection:
-
Use dedicated, clearly labeled, and leak-proof containers for the collection of Alfacalcidol Impurity C waste.[2]
-
Do not mix this waste with non-hazardous laboratory trash.
-
Contaminated "sharps" such as needles and syringes should be placed in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The chemical name: "Alfacalcidol Impurity C"
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage should be in a location that is inaccessible to unauthorized personnel.
-
-
Disposal:
-
The disposal of Alfacalcidol Impurity C must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.[2][3]
-
The primary method for the disposal of toxic pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2]
-
Emergency Procedures for Spills and Exposure
In the event of a spill or personnel exposure, immediate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Ventilate the affected area.[2]
-
-
Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek urgent medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate and urgent medical attention.[3][5]
-
Quantitative Data Summary
While specific quantitative disposal limits for Alfacalcidol Impurity C are not available, the table below summarizes the key hazard classifications for the parent compound, Alfacalcidol, which should be applied to the impurity.
| Parameter | Classification | Reference |
| GHS Hazard Statements | H300: Fatal if swallowed | [4] |
| H310: Fatal in contact with skin | [2][4] | |
| H330: Fatal if inhaled | [2][4] | |
| UN Number | 2811 | [2][3] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [2][3] |
| Transport Hazard Class | 6.1 (Toxic Substances) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with Alfacalcidol Impurity C.
Caption: Decision workflow for segregating and disposing of Alfacalcidol Impurity C waste.
References
Personal protective equipment for handling Impurity C of Alfacalcidol
Engineering Controls and Ventilation
Before handling Impurity C of Alfacalcidol, ensure that appropriate engineering controls are in place. All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][5][6] For highly potent compounds, containment technologies like flexible containment glove bags can significantly lower exposure risk.[7]
Personal Protective Equipment (PPE) Selection
A comprehensive PPE regimen is mandatory to prevent exposure through all potential routes—inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7][8] | Surgical masks do not offer adequate respiratory protection from drug exposure.[9] Ensure proper fit and regular maintenance of respirators. |
| Hand Protection | Compatible chemical-resistant gloves.[2] Double gloving is recommended for handling highly potent compounds.[8] | Inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly after handling and removing gloves.[5] |
| Eye and Face Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] A face shield can offer additional protection.[9] | Eyeglasses alone or safety glasses without side shields are not adequate protection.[9] |
| Body Protection | A lab coat is the minimum requirement. For more hazardous operations, a "bunny suit" or coveralls that offer head-to-toe protection should be worn.[5][9] | Protective clothing should be removed before leaving the work area and decontaminated or disposed of properly.[2][5] |
| Foot Protection | Closed-toe shoes are mandatory. Shoe covers should be worn to prevent the tracking of contaminants outside the laboratory.[9] | High heels should be avoided as they can tear shoe covers.[9] |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Operational and Disposal Plans
Handling Procedures:
-
Avoid all unnecessary exposure.[1]
-
Prevent the formation of dust and aerosols.[6]
-
Use dedicated equipment or ensure thorough decontamination to prevent cross-contamination.[5]
Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1][6]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Absorb the spill with an inert material and place it in a suitable container for waste disposal.[1]
-
Clean the contaminated surfaces with an excess of water and detergent.[1]
Disposal:
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[6]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Alfacalcidol EP Impurity C | CAS No: NA [aquigenbio.com]
- 6. heronpharma-sh.com [heronpharma-sh.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
